3-Methyl-3-penten-1-ol
Description
Structure
3D Structure
Properties
CAS No. |
1708-99-2 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
3-methylpent-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-3-6(2)4-5-7/h3,7H,4-5H2,1-2H3 |
InChI Key |
SZPKMIRLEAFMBV-UHFFFAOYSA-N |
SMILES |
CC=C(C)CCO |
Isomeric SMILES |
C/C=C(\C)/CCO |
Canonical SMILES |
CC=C(C)CCO |
Other CAS No. |
1708-99-2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methyl-3-penten-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 3-Methyl-3-penten-1-ol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative protocols and data from structurally similar homoallylic alcohols to provide a thorough and practical resource.
Chemical Structure and Properties
This compound is a homoallylic alcohol with the chemical formula C₆H₁₂O. Its structure features a pentene backbone with a methyl group and a hydroxyl group at the third position. The presence of both a double bond and a hydroxyl group makes it a versatile intermediate in organic synthesis.
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound. It is important to note that some of these values are estimates and should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | N/A |
| Molecular Weight | 100.16 g/mol | N/A |
| CAS Number | 1708-99-2 | N/A |
| Density | 0.845 - 0.8489 g/cm³ (estimate) | N/A |
| Boiling Point | 142.3 - 152.63 °C (estimate) | N/A |
| Flash Point | 58 °C | N/A |
| Refractive Index | 1.4289 - 1.44 (estimate) | N/A |
| Water Solubility | 1.433e+004 mg/L @ 25 °C (estimate) | [1] |
| LogP | 1.335 - 1.52 | N/A |
Synthesis of this compound
A common method for the synthesis of homoallylic alcohols such as this compound is through the Grignard reaction. In this case, a likely synthetic route involves the reaction of a Grignard reagent with the terpene ocimene.
Generalized Experimental Protocol for Grignard Synthesis
The following is a generalized protocol for the synthesis of a homoallylic alcohol from a terpene via a Grignard reaction. This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl halide (e.g., methyl iodide)
-
Ocimene
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings. Add a small amount of anhydrous diethyl ether or THF, followed by a crystal of iodine to activate the magnesium. Add a solution of the alkyl halide in the anhydrous solvent dropwise to the magnesium suspension. The reaction is initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of ocimene in the anhydrous solvent dropwise to the Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with the anhydrous solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
References
3-Methyl-3-penten-1-ol CAS number and physical constants
CAS Number: 1708-99-2
This technical guide provides an in-depth overview of 3-Methyl-3-penten-1-ol, a valuable chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Core Chemical Information
Synonyms: 3-Methylpent-3-en-1-ol
This compound is a tertiary alcohol with applications primarily in the flavor and fragrance industry. Its chemical structure and properties make it a subject of interest for various organic syntheses.
Physical Constants
A compilation of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| CAS Number | 1708-99-2 |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| Density | 0.845 g/cm³ |
| Boiling Point | 142.3 °C at 760 mmHg |
| Melting Point | 22.55 °C (estimate) |
| Flash Point | 58 °C |
| Vapor Pressure | 2.28 mmHg at 25 °C |
| Refractive Index | 1.44 |
| LogP | 1.335 |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established principles of organic chemistry and are intended to serve as a guide for laboratory preparation.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a suitable ketone.
Reaction Scheme:
A plausible retrosynthetic analysis suggests the reaction of a propenyl Grignard reagent with acetone, or alternatively, an ethyl Grignard reagent with methyl vinyl ketone. A generalized protocol for a Grignard synthesis of a tertiary alcohol is as follows:
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
An appropriate alkyl or vinyl halide (e.g., 3-bromo-2-methylpropene)
-
A suitable ketone (e.g., acetone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of the alkyl/vinyl halide in anhydrous ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, an ice bath.
-
Once the addition is complete, the mixture is typically refluxed gently to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of the ketone in anhydrous ether from the dropping funnel. Maintain a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure completion.
-
-
Work-up and Isolation:
-
The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide salt formed.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol.
-
Purification Protocol
The crude this compound can be purified using a combination of extraction and distillation. For higher purity, column chromatography may be employed.
Workflow for Purification:
-
Liquid-Liquid Extraction:
-
The crude product is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic solution is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and by-products.
-
-
Drying and Concentration:
-
The washed organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
-
Fractional Distillation:
-
The concentrated crude product is purified by fractional distillation under reduced pressure to separate the desired alcohol from impurities with different boiling points.
-
-
Column Chromatography (Optional):
-
For very high purity, the distilled product can be further purified by silica (B1680970) gel column chromatography using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.
Caption: Logical workflow for the synthesis and purification of this compound.
Caption: Experimental setup for the Grignard reaction stage.
Spectroscopic Profile of 3-Methyl-3-penten-1-ol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-3-penten-1-ol, catering to researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Data
The proton NMR (¹H NMR) spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected chemical shifts (δ) for this compound in a deuterated solvent like CDCl₃ are summarized in the table below.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -OH | 0.5 - 5.0 | Singlet (broad) | 1H | N/A |
| H1 | ~3.6 | Triplet | 2H | ~6.5 |
| H2 | ~2.3 | Triplet | 2H | ~6.5 |
| H4 | ~5.4 | Quartet | 1H | ~7.0 |
| H5 | ~1.7 | Doublet | 3H | ~7.0 |
| 3-CH₃ | ~1.6 | Singlet | 3H | N/A |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary slightly depending on the solvent and experimental conditions.
¹³C NMR Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the different carbon environments in a molecule.
| Carbon | Chemical Shift (δ, ppm) |
| C1 | ~60 |
| C2 | ~38 |
| C3 | ~135 |
| C4 | ~125 |
| C5 | ~13 |
| 3-CH₃ | ~20 |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (sp³ alkanes) | 2850 - 3000 | Medium to Strong |
| C=C (alkene) | 1640 - 1680 | Medium, Sharp |
| C-O (alcohol) | 1050 - 1260 | Strong |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight and fragmentation pattern of the compound. While a full fragmentation pattern is not publicly available, the molecular ion peak and major fragments for this compound are presented below.
| m/z | Relative Intensity | Possible Fragment |
| 100 | Low | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CH₃]⁺ |
| 71 | High | [M - C₂H₅]⁺ or [M - CH₂OH]⁺ |
| 69 | High | [M - CH₃ - H₂O]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution into a clean 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A larger number of scans is usually required compared to ¹H NMR.
FT-IR Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, which is common for liquid samples.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring it is fully covered.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
Mass Spectrometry
This protocol outlines a general procedure for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol). The concentration should be in the range of 10-100 µg/mL.
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
-
The sample is vaporized in the heated injection port and separated on the GC column.
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway in mass spectrometry.
Caption: General workflow for spectroscopic analysis of an organic compound.
Caption: Plausible mass spectrometry fragmentation of this compound.
In-Depth NMR Spectral Analysis of 3-Methyl-3-penten-1-ol: A Technical Guide
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-methyl-3-penten-1-ol. Designed for researchers, scientists, and professionals in drug development, this document details predicted spectral data, outlines experimental protocols for data acquisition, and illustrates the logical workflow of spectral analysis.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of complete, publicly accessible experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The predicted values provide a strong foundation for the interpretation of experimentally acquired spectra.
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | ~1.65 | Doublet (d) | ~6.8 | 3H |
| H-2 | ~5.40 | Quartet (q) | ~6.8 | 1H |
| C3-CH₃ | ~1.70 | Singlet (s) | - | 3H |
| H-4 | ~2.25 | Triplet (t) | ~6.5 | 2H |
| H-5 | ~3.65 | Triplet (t) | ~6.5 | 2H |
| OH | Variable (broad s) | Singlet (s) | - | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~13.5 |
| C-2 | ~125.0 |
| C-3 | ~135.0 |
| C3-CH₃ | ~15.0 |
| C-4 | ~35.0 |
| C-5 | ~62.0 |
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution to serve as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 30-degree pulse sequence.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Visualization of Analytical Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of NMR spectral analysis and the key correlations used in structure elucidation.
NMR Spectral Analysis Workflow
An In-depth Technical Guide to the Infrared Spectroscopy Interpretation of Unsaturated Tertiary Alcohols
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and techniques for interpreting the infrared (IR) spectra of unsaturated tertiary alcohols. Infrared spectroscopy is a powerful analytical tool for identifying functional groups within a molecule, making it indispensable for structure elucidation and confirmation in chemical research and pharmaceutical development.[1][2] An unsaturated tertiary alcohol is a molecule containing a hydroxyl (-OH) group attached to a carbon that is bonded to three other carbon atoms, and at least one carbon-carbon double bond (C=C) is present elsewhere in the structure.[3] This guide details the characteristic vibrational frequencies, provides a systematic workflow for spectral interpretation, and outlines standard experimental protocols.
Core Principles of IR Spectroscopy in Unsaturated Tertiary Alcohols
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds.[1][4] These vibrations, such as stretching and bending, occur at specific, quantifiable frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique molecular "fingerprint."[1]
For an unsaturated tertiary alcohol, the key diagnostic peaks arise from the vibrations of the hydroxyl group (O-H), the tertiary carbon-oxygen bond (C-O), and the carbon-carbon double bond (C=C and =C-H).
Characteristic Vibrational Frequencies
The interpretation of an IR spectrum for an unsaturated tertiary alcohol relies on identifying several key absorption bands. The presence, position, and shape of these bands confirm the presence of the defining functional groups.
-
Hydroxyl (-OH) Group Vibrations:
-
O-H Stretch: The most prominent feature in an alcohol's spectrum is the O-H stretching vibration. Due to intermolecular hydrogen bonding, this absorption appears as a strong and characteristically broad band in the 3550–3200 cm⁻¹ region.[5][6] The significant width of this peak is a primary indicator of an alcohol functional group.[1][7] In very dilute solutions where hydrogen bonding is minimized, a sharper, less intense "free" O-H stretch may be observed around 3600 cm⁻¹.[6][8]
-
O-H Bend: An in-plane O-H bending vibration can sometimes be observed around 1350 ± 50 cm⁻¹.[9][10]
-
-
Carbon-Oxygen (C-O) Stretch:
-
Unsaturation (C=C) Vibrations:
-
=C-H Stretch: The stretching of a C-H bond where the carbon is part of a double bond (an sp²-hybridized carbon) gives rise to a medium-intensity absorption band above 3000 cm⁻¹ , typically in the 3100–3010 cm⁻¹ range.[5][12] This peak's position is a critical marker for unsaturation, as the C-H stretch for saturated (sp³-hybridized) carbons occurs below 3000 cm⁻¹.[13]
-
C=C Stretch: The carbon-carbon double bond stretch appears in the 1680–1620 cm⁻¹ region.[5] Its intensity is variable and can sometimes be weak, particularly if the double bond is symmetrically substituted.
-
-
Alkyl (C-H) Vibrations:
-
C-H Stretch: The stretching vibrations of C-H bonds on saturated (sp³) carbon atoms are seen as strong bands in the 2960–2850 cm⁻¹ region.[12] The presence of both these bands and the =C-H stretch above 3000 cm⁻¹ confirms the molecule contains both saturated and unsaturated portions.
-
Data Presentation: Summary of Diagnostic Absorptions
The quantitative data for the key vibrational modes in unsaturated tertiary alcohols are summarized in the table below for easy reference and comparison.
| Vibrational Mode | Functional Group Moiety | Frequency Range (cm⁻¹) | Intensity & Description |
| O-H Stretch (H-Bonded) | R-O-H | 3550 - 3200 | Strong, Broad |
| =C-H Stretch | C=C-H | 3100 - 3010 | Medium |
| C-H Stretch | C-C-H (sp³) | 2960 - 2850 | Strong |
| C=C Stretch | C=C | 1680 - 1620 | Variable, often Medium to Weak |
| C-O Stretch | R₃C-O H (Tertiary) | 1210 - 1100 | Strong |
Visualization of Key Molecular Vibrations
The following diagram illustrates the primary IR-active bonds and their associated vibrational frequencies within a model unsaturated tertiary alcohol molecule.
Caption: Key IR-active bonds in an unsaturated tertiary alcohol.
Systematic Workflow for Spectral Interpretation
A logical and systematic approach is crucial for accurately interpreting the IR spectrum of an unknown compound suspected to be an unsaturated tertiary alcohol.
Caption: Systematic workflow for IR spectrum interpretation.
Experimental Protocols
Accurate and reproducible IR spectra depend on proper sample preparation and instrument operation. The following is a generalized protocol for analyzing liquid alcohol samples using a Fourier Transform Infrared (FTIR) spectrometer.
A. Instrumentation:
-
A modern FTIR spectrometer, such as a Nicolet, PerkinElmer, or Shimadzu model, is typically used.[4] These instruments provide high resolution and signal-to-noise ratios.
B. Sample Preparation (Neat Liquid): This method is ideal for pure liquid alcohols and avoids interference from solvent peaks.[2]
-
Salt Plate Selection: Use clean, dry salt plates (e.g., Sodium Chloride (NaCl) or Potassium Bromide (KBr)). NaCl is common but is sensitive to moisture.
-
Sample Application: Place 1-2 drops of the pure unsaturated tertiary alcohol sample onto the surface of one salt plate.[2]
-
Assembly: Place the second salt plate directly on top of the first, gently spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.
-
Mounting: Carefully place the assembled salt plate "sandwich" into the sample holder of the spectrometer.
C. Data Acquisition:
-
Background Spectrum: First, run a background scan with no sample in the beam path. This records the spectral signature of the ambient atmosphere (e.g., CO₂, water vapor) and the instrument optics, which will be subtracted from the sample spectrum.
-
Sample Spectrum: Place the mounted sample into the beam path and acquire the sample spectrum. The instrument passes infrared light through the sample and records the amount of light absorbed at each frequency.[4]
-
Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final, corrected spectrum of the compound.
D. Data Analysis:
-
The resulting spectrum is displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).
-
Identify the key absorption bands as outlined in Section 2 and the data table.
-
Compare the obtained spectrum to reference libraries or predicted spectra to confirm the structure.
Conclusion
The infrared spectrum of an unsaturated tertiary alcohol is defined by a unique combination of four key features: a strong, broad O-H stretch (3550–3200 cm⁻¹), a C-O stretch in the characteristic tertiary region (1210–1100 cm⁻¹), a =C-H stretch above 3000 cm⁻¹, and a C=C stretch (1680–1620 cm⁻¹). By following a systematic interpretation workflow and employing standardized experimental protocols, researchers can confidently use IR spectroscopy to identify and characterize this important class of molecules, aiding in synthesis validation, quality control, and the broader goals of drug discovery and development.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. webassign.net [webassign.net]
- 3. tertiary allylic alcohol (CHEBI:134397) [ebi.ac.uk]
- 4. allsubjectjournal.com [allsubjectjournal.com]
- 5. IR Absorption Table [webspectra.chem.ucla.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. www1.udel.edu [www1.udel.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
An In-depth Technical Guide to the IUPAC Nomenclature and Synthesis of Methylpentenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of methylpentenol, focusing on their systematic IUPAC nomenclature. It includes a detailed summary of their physical properties and outlines established experimental protocols for their synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and development.
Introduction to Methylpentenol Isomers
Methylpentenol (C₆H₁₂O) is an unsaturated alcohol with numerous structural and stereoisomeric forms. These isomers are of interest in various fields of chemistry, including fragrance science and as chiral building blocks in the synthesis of complex organic molecules and pharmaceuticals. A thorough understanding of their distinct nomenclature is crucial for unambiguous scientific communication.
IUPAC Nomenclature of Methylpentenol Isomers
The systematic naming of methylpentenol isomers follows the IUPAC rules for nomenclature of organic compounds, prioritizing the principal functional group (alcohol) and indicating the positions of the methyl substituent and the carbon-carbon double bond. The process involves identifying the longest carbon chain containing both the hydroxyl group and the double bond, numbering the chain to give the hydroxyl group the lowest possible locant, and specifying the stereochemistry (E/Z for geometric isomers and R/S for chiral centers) where applicable.
There are nine constitutional isomers of methylpentenol, each with potential for stereoisomerism. The following sections and data tables detail the IUPAC names for these isomers.
Positional Isomerism
The constitutional isomers of methylpentenol are determined by the relative positions of the methyl group, the pentene backbone, and the hydroxyl group.
Stereoisomerism
Many of the constitutional isomers of methylpentenol exhibit stereoisomerism in the form of geometric isomerism (E/Z or cis/trans) due to restricted rotation around the carbon-carbon double bond, and enantiomerism (R/S) at chiral centers.
Data Presentation of Methylpentenol Isomers
| IUPAC Name | Structure | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n²⁰/D) |
| Constitutional Isomers | |||||
| 4-methylpent-3-en-2-ol[1] | CH₃C(CH₃)=CHCH(OH)CH₃ | 4325-82-0 | 152.63 (est.)[2] | 0.8384[3] | 1.4289 (est.)[2] |
| 2-methylpent-3-en-2-ol[4] | CH₃CH=CHC(CH₃)₂OH | 63468-05-3 | 121-122 | 0.837 | 1.431 |
| 4-methylpent-2-en-1-ol | (CH₃)₂CHCH=CHCH₂OH | 5362-55-0 | 153 | 0.845 | 1.442 |
| 2-methylpent-4-en-2-ol[5][6] | CH₂=CHCH₂C(CH₃)₂OH | 624-97-5 | 118-120[7] | 0.836[7] | 1.426 |
| 3-methylpent-2-en-1-ol[8] | CH₃CH₂C(CH₃)=CHCH₂OH | 2747-48-0 | 155-157 | 0.864 | 1.448 |
| 3-methylpent-3-en-2-ol[9] | CH₃CH=C(CH₃)CH(OH)CH₃ | 565-62-8 | 138[10] | 0.875[10] | 1.449[10] |
| 3-methylpent-4-en-2-ol[11][12] | CH₂=CHCH(CH₃)CH(OH)CH₃ | 1569-59-1 | 125-126 | 0.838 | 1.429 |
| 4-methylpent-1-en-3-ol[13] | CH₂=CHCH(OH)CH(CH₃)₂ | 4798-45-2 | 125[14] | 0.837[14] | 1.426[14] |
| 2-methylpent-2-en-1-ol[15] | CH₃CH₂CH=C(CH₃)CH₂OH | 1610-29-3 | 94.5 (at 77 mmHg)[13] | 0.865 | 1.451 |
| Stereoisomers (where specified) | |||||
| (E)-4-methylpent-2-en-1-ol | 69143-05-1 | - | - | - | |
| (Z)-4-methylpent-2-en-1-ol | 82290-65-1 | - | - | - | |
| (E)-2-methylpent-2-en-1-ol[15] | 16958-19-3 | 94.5 (at 77 mmHg)[13] | - | - | |
| (Z)-2-methylpent-2-en-1-ol | 25868-23-9 | - | - | - | |
| (E)-3-methylpent-2-en-1-ol[16] | 30801-95-7 | - | - | - | |
| (Z)-3-methylpent-2-en-1-ol | 30804-75-2 | - | - | - | |
| (E)-3-methylpent-3-en-2-ol[7] | 24652-51-5 | - | - | - | |
| (Z)-3-methylpent-3-en-2-ol[17] | 5875595 | - | - | - |
Experimental Protocols for Synthesis
The synthesis of methylpentenol isomers can be achieved through various established organic reactions. The following protocols provide detailed methodologies for the preparation of selected isomers, which can be adapted for the synthesis of others.
Synthesis of 4-Methyl-1-penten-3-ol (B1294646) via Grignard Reaction
This procedure details the synthesis of 4-methyl-1-penten-3-ol by the addition of a vinyl Grignard reagent to isobutyraldehyde (B47883).
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Isobutyraldehyde (freshly distilled)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Iodine crystal (for initiation)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. A solution of vinyl bromide (1.1 equivalents) in anhydrous THF is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the magnesium. The reaction is initiated, as indicated by bubbling and the disappearance of the iodine color. Gentle warming may be necessary. The remaining vinyl bromide solution is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Reaction with Aldehyde: The Grignard solution is cooled to 0 °C in an ice bath. A solution of freshly distilled isobutyraldehyde (1.0 equivalent) in anhydrous THF is added dropwise from the dropping funnel. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution with cooling. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield 4-methyl-1-penten-3-ol.
Synthesis of 4-Methyl-3-penten-2-ol by Reduction of Mesityl Oxide
This protocol describes the reduction of an α,β-unsaturated ketone, mesityl oxide (4-methyl-3-penten-2-one), to the corresponding allylic alcohol.
Materials:
-
Mesityl oxide (4-methyl-3-penten-2-one)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A round-bottom flask is charged with a solution of mesityl oxide (1.0 equivalent) in methanol. The flask is cooled in an ice bath.
-
Reduction: Sodium borohydride (0.25-0.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The methanol is removed under reduced pressure. The aqueous residue is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to give the crude product. The product can be further purified by distillation.
Synthesis of 3-Methyl-4-penten-2-ol (B73472) via Grignard Reaction with Crotonaldehyde (B89634)
This procedure is adapted from the synthesis of a structurally similar allylic alcohol and involves the 1,2-addition of a methyl Grignard reagent to an α,β-unsaturated aldehyde.[5]
Materials:
-
Magnesium turnings
-
Methyl iodide or methyl bromide
-
Dry diethyl ether
-
Crotonaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, magnesium turnings are placed under a nitrogen atmosphere. A solution of methyl iodide or bromide in dry diethyl ether is added dropwise to initiate and sustain the Grignard reaction. After the magnesium has reacted, the solution is ready for use.
-
Reaction with Aldehyde: The Grignard reagent is cooled in an ice bath. A solution of freshly distilled crotonaldehyde in dry diethyl ether is added dropwise with vigorous stirring.[5]
-
Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride solution. The ether layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed, dried, and the solvent is removed. The resulting 3-methyl-4-penten-2-ol is purified by distillation.[5]
Visualization of IUPAC Nomenclature Logic
The following diagram illustrates the logical workflow for determining the IUPAC name of a methylpentenol isomer.
Conclusion
This guide has provided a systematic overview of the IUPAC nomenclature for the isomers of methylpentenol, supported by a comprehensive table of their physical properties. Furthermore, detailed experimental protocols for the synthesis of key isomers have been presented, offering valuable practical guidance for laboratory work. The logical workflow for nomenclature has also been visualized to aid in the correct and systematic naming of these and similar unsaturated alcohols. This resource is intended to support the work of researchers and professionals in the fields of chemical synthesis and drug development.
References
- 1. (E)-2-methyl-2-pentenal, 14250-96-5 [thegoodscentscompany.com]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. amherst.edu [amherst.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. chembk.com [chembk.com]
- 10. 3-methyl-3-penten-2-ol | CAS#:565-62-8 | Chemsrc [chemsrc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lookchem.com [lookchem.com]
- 14. (E)-2-methylpent-2-en-4-yn-1-ol | C6H8O | CID 12599097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 3-Methyl-2-penten-1-ol | C6H12O | CID 5366209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Methylpent-2-en-1-ol | C6H12O | CID 151039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-METHYL-3-PENTEN-2-OL | 565-62-8 [chemicalbook.com]
Unveiling 3-Methyl-3-penten-1-ol: A Technical Guide to its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and natural occurrence of the unsaturated alcohol, 3-Methyl-3-penten-1-ol. While its presence in nature is not widespread, this document collates the available scientific evidence, delves into its likely biosynthetic origins, and provides detailed experimental protocols for its identification and analysis.
Discovery and Natural Identification
The discovery of this compound in a natural source is a relatively recent finding within the broader field of volatile organic compound (VOC) analysis. Its isomer, 3-methyl-1-penten-3-ol (B1196925), has been identified as a volatile component in the fruit of the umbu tree (Spondias tuberosa Arruda), a plant native to Brazil. While the initial discovery of this compound as a chemical entity likely occurred through synthetic organic chemistry, its characterization as a natural product is linked to the analysis of complex mixtures of fruit volatiles.
Natural Occurrence of a Structural Isomer
Comprehensive studies on the volatile composition of Spondias tuberosa fruits have been conducted to understand their unique aroma profile. These investigations have successfully identified a range of compounds, including esters, terpenes, aldehydes, and alcohols. Among these, 3-methyl-1-penten-3-ol has been reported as a constituent.
Table 1: Volatile Compound Classes Identified in Spondias tuberosa Fruit
| Chemical Class | Representative Compounds |
| Alcohols | Linalool, 1-terpin-4-en-1-ol, p-menth-1-en-9-al |
| Esters | Ethyl butanoate, Ethyl hexanoate, Methyl geranate |
| Aldehydes & Ketones | Hex-2-enal, Nonanal, Dec-2-enal |
| Terpenes | α-pinene, β-myrcene, Limonene, Ocimene isomers |
| Aromatic Compounds | Methyl salicylate |
| Nitrogen-containing compounds | Various |
| Phenols | Various |
| Furans | Various |
| Acids | Various |
Source: Data compiled from studies on the volatile composition of Spondias tuberosa fruits.[1][2][3][4]
The presence of the structural isomer 3-methyl-1-penten-3-ol in Spondias tuberosa suggests that the biosynthetic machinery for producing C6 branched-chain unsaturated alcohols exists within this plant species.
Putative Biosynthetic Pathway
The natural formation of this compound is likely linked to the metabolism of branched-chain amino acids and the lipoxygenase (LOX) pathway, which is responsible for the generation of numerous C6 "green leaf volatiles."
A plausible biosynthetic route is proposed as follows:
-
Initiation: The pathway likely starts with the branched-chain amino acid L-leucine.
-
Deamination and Decarboxylation: Enzymatic reactions convert L-leucine into α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA.
-
Chain Elongation and Modification: Further enzymatic steps, potentially involving fatty acid synthase-like enzymes, could lead to the formation of a six-carbon branched-chain fatty acid precursor.
-
Desaturation and Reduction: A desaturase enzyme could introduce a double bond at the C3 position, followed by reduction of the carboxylic acid to an aldehyde and then to the final alcohol, this compound, by alcohol dehydrogenases.
Caption: A proposed biosynthetic pathway for this compound.
Experimental Protocols
The identification of this compound or its isomers from natural sources relies on sensitive analytical techniques capable of separating and identifying volatile compounds from complex mixtures.
Isolation of Volatile Compounds from Spondias tuberosa Fruit
Method: Headspace Solid-Phase Microextraction (HS-SPME)
Materials:
-
Ripe Spondias tuberosa fruits
-
Sodium chloride (NaCl)
-
20 mL headspace vials with screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Thermostatic water bath
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Homogenize the fruit pulp.
-
Weigh a precise amount of the homogenized pulp (e.g., 5 g) into a 20 mL headspace vial.
-
Add a specific amount of NaCl (e.g., 1 g) to the vial to increase the ionic strength of the matrix and enhance the release of volatiles.
-
Seal the vial tightly with the screw cap.
-
Equilibrate the vial in a thermostatic water bath at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
Retract the fiber into the needle and immediately introduce it into the injection port of the GC-MS for thermal desorption of the analytes.
Caption: Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase to 240°C at a rate of 5°C/min
-
Final hold: 240°C for 5 minutes
-
-
Injection Mode: Splitless
MS Conditions (Typical):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
Compound Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic reference standard and with entries in mass spectral libraries (e.g., NIST, Wiley).
Synthesis of this compound
For confirmation of identity and for further biological studies, a reference standard of this compound can be obtained through chemical synthesis. One reported synthetic route involves the reaction of ocimene with magnesium in a Grignard-type reaction.[5] Alternative syntheses for related unsaturated tertiary alcohols often involve the reaction of a suitable Grignard reagent with a ketone.[6][7]
Conclusion
The exploration of this compound in the natural world is still in its early stages. While its confirmed natural occurrence is limited, the identification of its structural isomer in Spondias tuberosa provides a strong indication of its potential presence in other plant species. The biosynthetic pathways for branched-chain alcohols offer a theoretical framework for its formation. Further research, employing sensitive analytical techniques such as HS-SPME-GC-MS, is necessary to fully elucidate the natural distribution and biological significance of this intriguing volatile compound. The detailed experimental protocols provided in this guide offer a robust starting point for researchers aiming to investigate the presence of this compound in various natural matrices.
References
Unleashing the Potential of Unsaturated Tertiary Alcohols: A Technical Guide for Advanced Research and Development
For Immediate Release
A Comprehensive Technical Guide on the Synthesis, Reactivity, and Diverse Research Applications of Unsaturated Tertiary Alcohols, Tailored for Researchers, Scientists, and Drug Development Professionals.
This in-depth whitepaper explores the multifaceted world of unsaturated tertiary alcohols, a class of organic compounds demonstrating immense potential across a spectrum of scientific disciplines. From their pivotal role as versatile building blocks in complex organic synthesis to their significant biological activities and applications in materials science and the fragrance industry, this guide provides a thorough examination of their current and future research applications.
Unsaturated tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom that is also part of a carbon-carbon double or triple bond, possess unique structural and electronic properties. This distinct molecular architecture underpins their diverse reactivity and wide-ranging utility. This document delves into the key subclasses, including allylic and propargylic alcohols, and offers a detailed overview of their synthesis, characteristic reactions, and applications.
Core Synthesis Strategies
The construction of unsaturated tertiary alcohols, particularly in an enantiomerically pure form, is a significant focus of modern organic synthesis. Key methodologies include:
-
Nucleophilic Addition to Ketones: The addition of organometallic reagents, such as Grignard or organolithium reagents, to ketones is a fundamental and widely practiced method for the synthesis of tertiary alcohols. Asymmetric variants of this reaction, employing chiral ligands, have been developed to achieve high enantioselectivity.
-
Catalytic Asymmetric Alkylation: The enantioselective addition of alkyl groups to ketones using organozinc reagents in the presence of a chiral catalyst is a powerful strategy for accessing chiral tertiary alcohols with high enantiomeric excess.
-
Synthesis from Natural Precursors: Many important unsaturated tertiary alcohols, such as the monoterpene linalool, are synthesized from readily available natural products like α-pinene and myrcene.
Key Reactions and Transformations
The unique juxtaposition of the hydroxyl group and the unsaturated bond in these molecules leads to a rich and varied reactivity profile. Notable transformations include:
-
Meyer-Schuster Rearrangement: A classic acid-catalyzed rearrangement of propargylic alcohols to α,β-unsaturated ketones or aldehydes. This reaction is a powerful tool for the synthesis of these important carbonyl compounds.[1][2]
-
Sharpless Asymmetric Epoxidation: This Nobel Prize-winning reaction provides a highly enantioselective method for the epoxidation of allylic alcohols, yielding chiral epoxy alcohols that are valuable intermediates in the synthesis of numerous natural products and pharmaceuticals.[3]
-
Polymerization: Unsaturated alcohols can serve as chain-transfer agents in olefin polymerization, allowing for the synthesis of polymers with functionalized end-groups.
Applications in Research and Development
The diverse properties of unsaturated tertiary alcohols have led to their application in numerous fields:
-
Drug Discovery and Medicinal Chemistry: Tertiary alcohols are increasingly incorporated into drug candidates to enhance metabolic stability and improve pharmacokinetic profiles. Furthermore, many unsaturated tertiary alcohols and their derivatives exhibit significant biological activity, including anticancer and antimicrobial properties.
-
Fragrance and Flavor Industry: Many naturally occurring and synthetic unsaturated tertiary alcohols, such as linalool, are prized for their pleasant floral and spicy scents and are key components in a wide array of perfumes and flavorings.
-
Materials Science: The ability of unsaturated alcohols to participate in polymerization reactions makes them valuable monomers for the synthesis of functional polymers with tailored properties.
This technical guide aims to serve as a comprehensive resource for researchers and professionals working with or interested in the field of unsaturated tertiary alcohols. By providing a detailed overview of their synthesis, reactivity, and applications, supported by quantitative data and experimental protocols, we hope to stimulate further innovation and discovery in this exciting area of chemistry.
Quantitative Data Summary
Table 1: Anticancer Activity of Selected Unsaturated Tertiary Alcohols (IC50 Values)
| Compound | Cancer Cell Line | IC50 (µM) |
| Geraniol | Murine Leukemia (P388) | 22.34-32.29[4] |
| Farnesol | Murine B16F10 Melanoma | 45[5] |
| Geranyl-O-acetylhydroquinone | Murine B16F10 Melanoma | 5.1[5] |
| Farnesyl-O-acetylhydroquinone | Murine B16F10 Melanoma | 2.5[5] |
Table 2: Antimicrobial Activity of Selected Unsaturated Tertiary Alcohols (MIC Values)
| Compound | Microorganism | MIC (mg/mL) |
| Nerolidol (B1678203) | Pseudomonas aeruginosa | 0.5[6] |
| Nerolidol | Klebsiella pneumoniae | 0.5[6] |
| Nerolidol | Staphylococcus aureus | 1[6] |
| Nerolidol | Streptococcus mutans | 4[6] |
| Geraniol | Staphylococcus aureus | 0.25[7] |
| Citronellol | Proteus mirabilis | 3 mg/L[8] |
Key Experimental Protocols
Protocol 1: Catalytic Asymmetric Addition of Diethylzinc (B1219324) to a Ketone
Objective: To synthesize a chiral tertiary alcohol via the enantioselective addition of an organozinc reagent to a ketone.
Materials:
-
Chiral ligand (e.g., a derivative of trans-1,2-diaminocyclohexane)
-
Titanium tetraisopropoxide (Ti(Oi-Pr)₄)
-
Diethylzinc (ZnEt₂)
-
Ketone substrate (e.g., 3-methylacetophenone)
-
Anhydrous toluene
-
Standard glassware for air- and moisture-sensitive reactions
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the chiral ligand (2 mol%) in anhydrous toluene.
-
Add titanium tetraisopropoxide (1.2 equivalents relative to the ligand) to the solution and stir for 30 minutes at room temperature.
-
Cool the mixture to 0°C and add the ketone substrate (1 equivalent).
-
Slowly add diethylzinc (1.5 equivalents) to the reaction mixture while maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for the specified time (monitor by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral tertiary alcohol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Protocol 2: Meyer-Schuster Rearrangement of a Tertiary Propargylic Alcohol
Objective: To synthesize an α,β-unsaturated ketone from a tertiary propargylic alcohol using an acid catalyst.
Materials:
-
Tertiary propargylic alcohol
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
1,2-Dichloroethane (DCE)
-
Standard laboratory glassware
Procedure:
-
To a solution of the tertiary propargylic alcohol (1 equivalent) in 1,2-dichloroethane, add a catalytic amount of p-toluenesulfonic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (B109758) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α,β-unsaturated ketone.
Protocol 3: MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of an unsaturated tertiary alcohol on a cancer cell line and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Unsaturated tertiary alcohol (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the unsaturated tertiary alcohol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO in medium) and a blank (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Caption: The acid-catalyzed Meyer-Schuster rearrangement of a tertiary propargylic alcohol.
Caption: A generalized experimental workflow for the Sharpless asymmetric epoxidation.
Caption: Step-by-step workflow of the MTT assay for assessing anticancer activity.
References
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 5. Farnesyl-O-acetylhydroquinone and geranyl-O-acetylhydroquinone suppress the proliferation of murine B16 melanoma cells, human prostate and colon adenocarcinoma cells, human lung carcinoma cells, and human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the antioxidant, antibacterial, and antibiofilm activity of the sesquiterpene nerolidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiofilm activity of the essential oil of citronella (Cymbopogon nardus) and its major component, geraniol, on the bacterial biofilms of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bepls.com [bepls.com]
Technical Guide on the Safe Handling of 3-Methyl-3-penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 3-Methyl-3-penten-1-ol, a tertiary alcohol used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Proper handling and storage procedures are largely dictated by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][4] |
| Appearance | Colorless liquid | [4] |
| Odor | Pleasant | [4] |
| Specific Gravity | 0.838 g/mL at 25 °C | [5] |
| Refractive Index | 1.428 at 20 °C | [5] |
| Flash Point | 25.56 °C (78.00 °F) (Tag Closed Cup) | [5] |
| Water Solubility | Immiscible or difficult to mix | [3] |
| Other Solubilities | Soluble in alcohol | [3] |
Toxicological Data
Understanding the toxicity of a substance is critical for assessing its risk and implementing appropriate safety measures. This compound is classified as harmful if swallowed.[1][2][5]
| Toxicity Metric | Value | Species | Route | Reference |
| LD₅₀ | 700 mg/kg | Rat | Oral | [5] |
| LD₅₀ | 1152 mg/kg | Mouse | Oral | [5] |
| LD₅₀ | 1160 mg/kg | Mouse | Subcutaneous | [5] |
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[6]
Hazard Identification and GHS Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1][2] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2] |
Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Safe Handling and Storage Workflow
The following diagram outlines the essential steps for the safe handling and storage of this compound, from receipt to disposal.
Caption: Workflow for the safe handling and storage of this compound.
Experimental Protocols: Best Practices
5.1. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[7] A chemical fume hood is recommended for all procedures that may generate vapors.
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[6] Use only explosion-proof electrical equipment.[6]
-
Grounding: Ground and bond containers when transferring the material to prevent the buildup of static electricity.[6]
5.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
5.3. Handling Procedures
-
Avoid contact with skin and eyes.[5]
-
Do not ingest or inhale.[6]
-
Wash hands thoroughly after handling.[6]
-
Use non-sparking tools.[6]
5.4. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Keep away from heat, sparks, and open flames.[6]
Emergency Procedures
The following diagram illustrates the appropriate response to various emergency situations involving this compound.
Caption: Emergency response procedures for this compound exposure and fire.
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[6] Contact a licensed professional waste disposal service to dispose of this material. Do not empty into drains.[6]
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is not a substitute for a thorough understanding of the material's Safety Data Sheet and proper laboratory training. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
- 1. 3-Methyl-1-penten-3-ol | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-methyl-1-penten-3-ol [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Methyl-3-penten-1-ol via Grignard Reaction
Introduction
3-Methyl-3-penten-1-ol is a valuable organic compound classified as a homoallylic alcohol.[1] It serves as a versatile intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. The Grignard reaction offers a robust and direct method for the formation of the carbon-carbon bond necessary to construct this molecule.[2] This application note provides a detailed protocol for the synthesis of this compound, leveraging the nucleophilic addition of a Grignard reagent to an appropriate electrophile. The protocol is designed for researchers and professionals in organic synthesis and drug development.
Reaction Scheme
The synthesis of this compound can be achieved via the reaction of a homoallylic Grignard reagent, specifically (2-methylallyl)magnesium chloride, with formaldehyde. This approach ensures the correct placement of the methyl group and the double bond in the final product.
Overall Reaction:
(CH₃)₂C=CHCH₂MgCl + CH₂O → (CH₃)₂C=CHCH₂CH₂OMgCl → (CH₃)₂C=CHCH₂CH₂OH
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference / Note |
| Reactants | ||
| 3-Chloro-2-methylpropene (B57409) | 9.06 g (0.1 mol) | Starting material for Grignard reagent |
| Magnesium Turnings | 2.67 g (0.11 g-atom) | |
| Paraformaldehyde | 3.30 g (0.11 mol) | Formaldehyde source |
| Anhydrous Diethyl Ether | 150 mL | Solvent |
| Reaction Conditions | ||
| Grignard Formation Temp. | 25-35 °C (Gentle reflux) | |
| Addition to Formaldehyde | 0-5 °C | |
| Reaction Time | ~3-4 hours | |
| Product Characterization | ||
| Product Name | This compound | |
| Molecular Formula | C₆H₁₂O | [3] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~140-142 °C (estimated) | Based on similar structures |
| Density | ~0.85 g/mL at 25 °C (estimated) | Based on similar structures |
| Yield | ||
| Expected Yield | 60-70% (6.0 - 7.0 g) | Based on analogous Grignard reactions |
Experimental Protocols
Materials and Equipment:
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
3-Chloro-2-methylpropene (methallyl chloride)
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Protocol:
Part 1: Preparation of (2-Methylallyl)magnesium chloride (Grignard Reagent)
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Place the magnesium turnings (2.67 g) and a small crystal of iodine in the flask.
-
Initiation: Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of 3-chloro-2-methylpropene (9.06 g) in 80 mL of anhydrous diethyl ether.
-
Grignard Formation: Add a small portion (5-10 mL) of the halide solution to the magnesium turnings. The disappearance of the iodine color and the formation of bubbles indicate the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining 3-chloro-2-methylpropene solution dropwise at a rate that maintains a gentle reflux.
-
Completion of Grignard Formation: After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete reaction of the magnesium. The resulting solution should be a grayish, cloudy mixture.
Part 2: Reaction with Paraformaldehyde
-
Preparation of Formaldehyde Suspension: In a separate flask, suspend paraformaldehyde (3.30 g) in 50 mL of anhydrous diethyl ether and cool the mixture in an ice bath.
-
Addition of Grignard Reagent: Slowly add the prepared Grignard reagent to the cold suspension of paraformaldehyde via a cannula or dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours.
Part 3: Workup and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash with 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Grignard Reaction of Ethylmagnesium Bromide with Methyl Vinyl Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. The reaction of a Grignard reagent, such as ethylmagnesium bromide, with an α,β-unsaturated ketone like methyl vinyl ketone presents a classic case of competing 1,2- and 1,4-addition pathways. This regioselectivity is a critical consideration in synthetic design, as it dictates the structure of the final product. Manipulating the reaction conditions, including temperature and the use of catalysts, allows for the selective formation of either the 1,2-addition product (an allylic alcohol) or the 1,4-addition product (a ketone). These products serve as versatile intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
This document provides detailed application notes on the mechanistic aspects and controlling factors of the Grignard reaction between ethylmagnesium bromide and methyl vinyl ketone, along with comprehensive experimental protocols for performing the reaction under various conditions to favor specific outcomes.
Reaction Mechanism and Regioselectivity
The addition of ethylmagnesium bromide to methyl vinyl ketone can proceed via two primary pathways:
-
1,2-Addition: The nucleophilic ethyl group attacks the electrophilic carbonyl carbon directly. Subsequent aqueous workup yields 3-methyl-1-penten-3-ol. This pathway is generally favored under kinetic control, at lower temperatures, and in the absence of catalysts.
-
1,4-Conjugate Addition: The ethyl group adds to the β-carbon of the α,β-unsaturated system. The resulting enolate is then protonated during workup to yield the corresponding ketone, which tautomerizes to the more stable 4-hexen-2-one. This pathway is often favored under thermodynamic control, at higher temperatures, and can be promoted by the use of copper(I) catalysts.
The reaction of ethylmagnesium bromide with methyl vinyl ketone is known to produce both 1,2- and 1,4-addition products.[1] The product distribution is highly dependent on the reaction conditions.
Factors Influencing Regioselectivity:
-
Temperature: Lower temperatures (e.g., -78 °C to 0 °C) generally favor the kinetically controlled 1,2-addition product. Higher temperatures can lead to an increased proportion of the thermodynamically more stable 1,4-addition product.
-
Solvent: The choice of solvent can influence the reactivity and aggregation state of the Grignard reagent, which in turn can affect the regioselectivity. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are standard.
-
Catalysts: The addition of catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is a well-established method to promote 1,4-conjugate addition. The in-situ formation of an organocuprate species is believed to be responsible for this shift in selectivity.
Data Presentation
The following table summarizes the expected major products and influencing factors for the Grignard reaction of ethylmagnesium bromide with methyl vinyl ketone. Precise quantitative yields are highly dependent on the specific experimental setup and should be determined empirically.
| Condition | Predominant Pathway | Major Product | Notes |
| Low Temperature (-78°C to 0°C), No Catalyst | 1,2-Addition | 3-Methyl-1-penten-3-ol | Kinetically controlled product. |
| Room Temperature, No Catalyst | Mixture of Products | 3-Methyl-1-penten-3-ol and 4-Hexen-2-one | Both 1,2- and 1,4-addition can occur. |
| Low Temperature with Catalytic CuI | 1,4-Conjugate Addition | 4-Hexen-2-one | Copper catalyst promotes conjugate addition. |
| Higher Temperature | 1,4-Conjugate Addition | 4-Hexen-2-one | Thermodynamically controlled product. |
Mandatory Visualizations
Caption: Competing 1,2- and 1,4-addition pathways in the Grignard reaction.
Caption: General experimental workflow for the Grignard reaction.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.
Protocol 1: Synthesis of Ethylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser, flame-dried
-
Inert gas (N₂ or Ar) inlet and outlet
-
Magnetic stirrer and stir bar
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Place magnesium turnings in the flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether (or THF).
-
Add a small portion of the bromoethane solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction. The resulting gray solution is the ethylmagnesium bromide reagent.
Protocol 2: 1,2-Addition of Ethylmagnesium Bromide to Methyl Vinyl Ketone
Materials:
-
Ethylmagnesium bromide solution (from Protocol 1)
-
Methyl vinyl ketone
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Inert gas (N₂ or Ar) inlet and outlet
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone for -78 °C or ice/water for 0 °C)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl vinyl ketone in anhydrous diethyl ether.
-
Cool the solution to the desired low temperature (e.g., -78 °C).
-
Slowly add the ethylmagnesium bromide solution dropwise to the stirred ketone solution, maintaining the low temperature.
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain 3-methyl-1-penten-3-ol.
Protocol 3: Copper(I)-Catalyzed 1,4-Addition of Ethylmagnesium Bromide to Methyl Vinyl Ketone
Materials:
-
Ethylmagnesium bromide solution (from Protocol 1)
-
Methyl vinyl ketone
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Inert gas (N₂ or Ar) inlet and outlet
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., ice/water for 0 °C)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend a catalytic amount of CuI (e.g., 5 mol%) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add the ethylmagnesium bromide solution to the CuI suspension and stir for 15-30 minutes at 0 °C.
-
In a separate flask, dissolve methyl vinyl ketone in anhydrous THF and cool to 0 °C.
-
Slowly add the solution of methyl vinyl ketone to the organocuprate reagent at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Follow the extraction, drying, and concentration procedures as described in Protocol 2.
-
Purify the crude product by distillation or column chromatography to obtain 4-hexen-2-one.
Characterization of Products
The products of the reaction can be characterized using standard analytical techniques:
-
3-Methyl-1-penten-3-ol (1,2-Addition Product):
-
¹H NMR: Expected signals include those for a vinyl group, an ethyl group, a methyl group, and a hydroxyl proton.
-
¹³C NMR: Signals corresponding to the sp² carbons of the double bond, the quaternary carbinol carbon, and the carbons of the ethyl and methyl groups.
-
IR Spectroscopy: A characteristic broad O-H stretch around 3300-3500 cm⁻¹ and C=C stretch around 1640 cm⁻¹.
-
-
4-Hexen-2-one (1,4-Addition Product):
-
¹H NMR: Signals for the methyl ketone, the methylene (B1212753) group adjacent to the ketone, and the protons of the double bond and the terminal methyl group.
-
¹³C NMR: A signal for the carbonyl carbon, signals for the sp² carbons of the double bond, and signals for the aliphatic carbons.
-
IR Spectroscopy: A strong C=O stretch around 1715 cm⁻¹ and a C=C stretch around 1670 cm⁻¹.
-
Conclusion
The Grignard reaction of ethylmagnesium bromide with methyl vinyl ketone is a versatile transformation that can be directed towards either 1,2- or 1,4-addition by careful control of the reaction conditions. The protocols and application notes provided herein offer a comprehensive guide for researchers to selectively synthesize the desired allylic alcohol or ketone intermediates, which are valuable building blocks in organic and medicinal chemistry. The choice of temperature and the use of a copper(I) catalyst are the most critical factors in determining the regiochemical outcome of this important carbon-carbon bond-forming reaction.
References
Synthesis of Tertiary Allylic Alcohols: A Detailed Guide to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tertiary allylic alcohols, a critical structural motif in many natural products and pharmaceutical agents. The following sections outline several key synthetic methodologies, complete with step-by-step instructions, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.
Overview of Synthetic Methodologies
The synthesis of tertiary allylic alcohols can be achieved through various synthetic strategies. This guide focuses on four prominent methods:
-
Grignard Reaction with α,β-Unsaturated Ketones: A classic and versatile method for carbon-carbon bond formation.
-
Barbier Reaction: A one-pot variation of the Grignard reaction, often performed under milder conditions.
-
Nozaki-Hiyama-Kishi (NHK) Reaction: A highly chemoselective method that tolerates a wide range of functional groups.
-
Prins Reaction: An acid-catalyzed condensation of a ketone with an alkene.
Each of these methods offers distinct advantages in terms of substrate scope, functional group tolerance, and stereoselectivity. The choice of method will depend on the specific target molecule and the available starting materials.
Grignard Reaction with α,β-Unsaturated Ketones
The 1,2-addition of a Grignard reagent to an α,β-unsaturated ketone provides a direct route to tertiary allylic alcohols. Careful control of reaction conditions is crucial to favor the 1,2-addition over the competing 1,4-conjugate addition.
Experimental Protocol
Materials:
-
α,β-Unsaturated ketone (1.0 eq)
-
Grignard reagent (1.2 - 1.5 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous cerium(III) chloride (CeCl₃) (optional, to enhance 1,2-selectivity)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Preparation: Dry all glassware in an oven and assemble the reaction apparatus under an inert atmosphere. If using, add anhydrous CeCl₃ (1.2 eq) to the flask and stir with the solvent for 1-2 hours to form a fine suspension.
-
Reaction Setup: Dissolve the α,β-unsaturated ketone in the anhydrous solvent in the round-bottom flask and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent dropwise to the cooled solution of the ketone via a dropping funnel over a period of 30 minutes. Maintain the temperature at -78 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure tertiary allylic alcohol.
Quantitative Data
| Entry | α,β-Unsaturated Ketone | Grignard Reagent | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Cyclohexen-2-one | Vinylmagnesium bromide | None | THF | -78 | 75 | [1] |
| 2 | Chalcone | Phenylmagnesium bromide | CeCl₃ | THF | -78 | 92 | [2] |
| 3 | 3-Penten-2-one | Methylmagnesium bromide | None | Diethyl Ether | -78 | 85 | [3] |
Reaction Workflow
Caption: Experimental workflow for the Grignard synthesis of tertiary allylic alcohols.
Barbier Reaction
The Barbier reaction is a one-pot synthesis where an organometallic reagent is generated in situ from a metal and an organic halide in the presence of a carbonyl compound.[4] This method is often advantageous due to its milder reaction conditions and tolerance to a wider range of functional groups compared to the pre-formation of Grignard reagents.[5][6]
Experimental Protocol
Materials:
-
Ketone (1.0 eq)
-
Allyl halide (e.g., allyl bromide) (1.5 - 2.0 eq)
-
Metal (e.g., Zinc, Indium, or Magnesium powder) (2.0 - 3.0 eq)
-
Anhydrous THF or DMF
-
Saturated aqueous NH₄Cl solution
-
Drying agent (e.g., MgSO₄)
-
Reaction vessel, condenser, and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask containing the ketone and the metal under an inert atmosphere, add the anhydrous solvent.
-
Addition of Allyl Halide: Add the allyl halide to the stirring suspension. The reaction is often initiated by gentle heating or sonication.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over a drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography to yield the tertiary allylic alcohol.
Quantitative Data
| Entry | Ketone | Allyl Halide | Metal | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acetophenone | Allyl bromide | Zinc | THF | 25 | 85 | [7] |
| 2 | Cyclohexanone | Allyl bromide | Indium | DMF | 25 | 90 | [8] |
| 3 | 2-Adamantanone | Allyl iodide | Magnesium | Diethyl Ether | 35 | 78 | [4] |
Reaction Mechanism
Caption: Simplified mechanism of the Barbier reaction.
Nozaki-Hiyama-Kishi (NHK) Reaction
The Nozaki-Hiyama-Kishi (NHK) reaction is a chromium(II)-mediated coupling of an allyl or vinyl halide with a ketone.[9] A key advantage of the NHK reaction is its high chemoselectivity, allowing for the presence of various functional groups that are incompatible with Grignard or organolithium reagents.[10][11] The use of a catalytic amount of a nickel(II) salt is often crucial for the reaction's success.[9]
Experimental Protocol
Materials:
-
Ketone (1.0 eq)
-
Allyl or vinyl halide (1.5 - 2.0 eq)
-
Chromium(II) chloride (CrCl₂) (2.0 - 4.0 eq)
-
Nickel(II) chloride (NiCl₂) (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or DMSO)
-
Saturated aqueous NH₄Cl solution
-
Drying agent (e.g., Na₂SO₄)
-
Inert atmosphere setup
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, add CrCl₂ and NiCl₂.
-
Reaction Setup: Add the anhydrous, degassed solvent to the flask and stir the suspension for 15-30 minutes.
-
Substrate Addition: Add a solution of the ketone and the allyl/vinyl halide in the same solvent to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench by adding water.
-
Work-up: Extract the mixture with an organic solvent.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data
| Entry | Ketone | Halide | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Benzophenone | Allyl bromide | DMF | 25 | 92 | [12] |
| 2 | 4-tert-Butylcyclohexanone | Vinyl iodide | DMSO | 25 | 88 | [13] |
| 3 | Acetophenone | Crotyl bromide | DMF | 25 | 85 | [10] |
Reaction Mechanism
Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.
Prins Reaction
The Prins reaction involves the acid-catalyzed addition of a ketone to an alkene.[14] Depending on the reaction conditions, various products can be formed, but under anhydrous conditions, the elimination of a proton from the carbocation intermediate leads to the formation of a tertiary allylic alcohol.[15][16]
Experimental Protocol
Materials:
-
Ketone (1.0 eq)
-
Alkene (1.5 - 2.0 eq)
-
Lewis acid (e.g., BF₃·OEt₂, SnCl₄, or InCl₃) or Brønsted acid (e.g., H₂SO₄) (catalytic to stoichiometric amounts)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Drying agent
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the ketone and the alkene in the anhydrous solvent.
-
Acid Addition: Cool the solution to the desired temperature (ranging from -78 °C to room temperature, depending on the acid and substrates) and add the Lewis or Brønsted acid dropwise.
-
Reaction: Stir the reaction mixture at the chosen temperature until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Work-up: Separate the layers and extract the aqueous phase with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Quantitative Data
| Entry | Ketone | Alkene | Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Acetone | Isobutylene | H₂SO₄ | Dichloromethane | 0 | 65 | [14] |
| 2 | Cyclohexanone | Styrene | BF₃·OEt₂ | Dichloromethane | -78 | 78 | [17] |
| 3 | Acetophenone | α-Methylstyrene | SnCl₄ | Dichloromethane | -78 | 82 | [18] |
Reaction Mechanism
References
- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Barbier reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. researchtrends.net [researchtrends.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 10. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Nozaki-Hiyama-Kishi Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. Prins reaction - Wikipedia [en.wikipedia.org]
- 15. The Prins reaction using ketones: rationalization and application toward the synthesis of the portentol skeleton. | Semantic Scholar [semanticscholar.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prins_reaction [chemeurope.com]
Application Note: Purification of 3-Methyl-3-penten-1-ol by Fractional Distillation
For inquiries, please contact: --INVALID-LINK--
Abstract
This application note provides a detailed protocol for the purification of 3-methyl-3-penten-1-ol using fractional distillation. This method is effective for separating the target alcohol from common impurities often present after synthesis, such as residual solvents and unreacted starting materials. The protocol is intended for researchers, scientists, and drug development professionals requiring high-purity this compound for further applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is critical for subsequent reaction steps and the quality of the final product. Synthesis of this homoallylic alcohol, for instance, via a Grignard reaction with ocimene, can result in a crude product containing a mixture of the desired alcohol, unreacted starting materials, and reaction solvents. Fractional distillation is a robust and scalable purification technique that separates compounds based on differences in their boiling points. This document outlines the equipment, materials, and step-by-step procedure for the efficient purification of this compound.
Data Presentation: Physical Properties of this compound and Potential Impurities
A comprehensive understanding of the physical properties of the target compound and potential impurities is essential for designing an effective fractional distillation protocol. The following table summarizes the key physical data.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| Low-Boiling Impurities | |||||
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6[1][2] | ~0.713 | ~1.353[2] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66[3][4] | ~0.889 | ~1.407 |
| Product | |||||
| 3-Methyl-1-penten-3-ol* | C₆H₁₂O | 100.16 | 117-118[5][6][7] | 0.838[5][6] | 1.428[5][6] |
| High-Boiling Impurities | |||||
| Ocimene (β-isomer) | C₁₀H₁₆ | 136.24 | 176-178 | ~0.800 | ~1.486 |
*Note: The data for 3-Methyl-1-penten-3-ol is presented as a close reference due to the limited availability of data for this compound under standard conditions. The structural similarity suggests their physical properties will be comparable.
Experimental Protocol: Fractional Distillation
This protocol details the setup and execution of the fractional distillation for the purification of this compound.
Materials and Equipment
-
Crude this compound: Containing residual solvents and impurities.
-
Glassware: Round-bottom flask, fractionating column (e.g., Vigreux or packed column), distillation head, condenser, receiving flasks.
-
Heating and Stirring: Heating mantle with a stirrer, magnetic stir bar.
-
Temperature Monitoring: Thermometer and adapter.
-
Joints and Clamps: Ground glass joints, clamps, and stands to secure the apparatus.
-
Vacuum Source (Optional): For vacuum distillation if required.
-
Analytical Instruments: Gas chromatograph (GC) or refractometer for purity analysis.
-
Safety Equipment: Fume hood, safety glasses, lab coat, and appropriate gloves.
Pre-Distillation Setup
-
Glassware Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Apparatus Assembly:
-
Place a magnetic stir bar in the round-bottom flask.
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask.
-
Place the distillation head on top of the fractionating column.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the side arm leading to the condenser.
-
Attach the condenser to the side arm of the distillation head and secure it with clamps. Connect the condenser to a circulating cold water source.
-
Place a receiving flask at the outlet of the condenser. It is advisable to have several receiving flasks ready to collect different fractions.
-
Secure the entire apparatus on a stand within a fume hood.
-
-
Safety Check: Ensure all joints are properly sealed and the apparatus is stable.
Distillation Procedure
-
Initiate Heating and Stirring: Begin stirring the crude mixture and gradually heat the round-bottom flask using the heating mantle.
-
Collection of First Fraction (Low-Boiling Impurities):
-
Observe the temperature as the mixture begins to boil.
-
The vapor will rise through the fractionating column.
-
The temperature should stabilize at the boiling point of the most volatile component (e.g., diethyl ether at ~35°C or THF at ~66°C).
-
Collect this first fraction in a designated receiving flask.
-
Continue collecting this fraction until the temperature begins to rise again, indicating that the low-boiling impurity has been mostly removed.
-
-
Intermediate Fraction:
-
As the temperature rises, there may be a period where a mixture of components distills. It is advisable to collect this intermediate fraction in a separate flask.
-
-
Collection of the Main Fraction (this compound):
-
The temperature will stabilize again at the boiling point of this compound (approximately 117-118°C).
-
Change to a clean, pre-weighed receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Monitor the temperature closely. A constant temperature during distillation is indicative of a pure substance.
-
-
Collection of the Final Fraction (High-Boiling Impurities):
-
Once the majority of the this compound has been distilled, the temperature may start to rise again, indicating the presence of higher-boiling impurities like ocimene.
-
At this point, stop the distillation or collect this final fraction in a separate flask.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool down.
-
Once cool, disassemble the apparatus.
-
Post-Distillation Analysis
-
Yield Calculation: Weigh the receiving flask containing the main fraction to determine the yield of purified this compound.
-
Purity Assessment: Analyze the purity of the collected main fraction using a gas chromatograph (GC) or by measuring its refractive index and comparing it to the literature value.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
Fractional distillation is a highly effective method for the purification of this compound from common synthesis impurities. By carefully controlling the distillation temperature and collecting distinct fractions, a high degree of purity can be achieved. The detailed protocol and data provided in this application note serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, ensuring a reliable supply of high-quality this compound for their work.
References
- 1. Diethyl ether - Wikipedia [en.wikipedia.org]
- 2. 60-29-7 CAS MSDS (Diethyl ether) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. acs.org [acs.org]
- 5. 3-METHYL-1-PENTEN-3-OL | 918-85-4 [chemicalbook.com]
- 6. 3-METHYL-1-PENTEN-3-OL [chembk.com]
- 7. 3-METHYL-1-PENTEN-3-OL CAS#: 918-85-4 [m.chemicalbook.com]
Application Note: GC-MS Analysis for the Characterization of 3-Methyl-3-penten-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Methyl-3-penten-1-ol is a volatile organic compound and a member of the terpene alcohol family. Its characterization and quantification are crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
This section details the necessary steps for sample preparation and GC-MS analysis of this compound.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
Headspace SPME is a solvent-free extraction technique suitable for volatile compounds in liquid or solid matrices.
-
Materials:
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
Vortex mixer
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Pipette 5 mL of the liquid sample (e.g., water, beverage, or a diluted extract) into a 20 mL headspace vial. For solid samples, weigh an appropriate amount (e.g., 1-2 g) into the vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and enhance the volatility of the analyte.
-
Seal the vial tightly with the screw cap.
-
Vortex the sample for 30 seconds to ensure proper mixing.
-
Place the vial in a heating block or water bath set to 60°C and allow it to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
-
2. GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless (for 1 min) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial temp: 40°C, hold for 2 min |
| Ramp: 5°C/min to 150°C | |
| Ramp: 20°C/min to 250°C, hold for 5 min | |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Mode | Full Scan |
Data Presentation
Quantitative Data Summary
The following tables summarize the expected quantitative data for the GC-MS analysis of this compound.
Table 1: Chromatographic and Mass Spectral Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 1708-99-2[3][4] | C6H12O[3][5] | 100.16[3][5] | To be determined experimentally | 41, 67, 69, 85, 100 (Molecular Ion)[3] |
Note: The retention time is highly dependent on the specific GC column and conditions used and must be determined experimentally by running a standard.
Table 2: Example Calibration Curve Data for Quantification
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | To be determined experimentally |
| 5 | To be determined experimentally |
| 10 | To be determined experimentally |
| 25 | To be determined experimentally |
| 50 | To be determined experimentally |
| R² Value | >0.99 (ideal) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Signaling Pathway (Logical Relationship of Data Analysis)
Caption: Logical relationship of the data analysis process.
References
- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 3-Penten-1-ol, 3-methyl- | C6H12O | CID 5362800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Penten-1-ol, 3-methyl- | SIELC Technologies [sielc.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Determining the Purity of 3-Methyl-3-penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-3-penten-1-ol is a homoallylic alcohol with applications in the synthesis of various organic compounds. Ensuring the purity of this raw material is critical for the quality and consistency of downstream products in research and drug development. This application note provides a detailed protocol for determining the purity of this compound using a reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. An alternative derivatization procedure is also described for enhanced sensitivity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C6H12O | [1][2][3] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 117-118 °C | [4][5] |
| Density | 0.838 g/mL at 25 °C | [4][5] |
| Water Solubility | Not miscible or difficult to mix | [4] |
| UV Absorbance | Expected to be low due to the lack of a significant chromophore |
Experimental Protocols
Recommended HPLC Method (Direct UV Detection)
This method is a starting point and may require optimization based on the specific impurities present in the sample.
3.1.1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.
3.1.2. Reagents and Materials
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: HPLC grade or ultrapure water
-
Phosphoric Acid (H₃PO₄): ACS grade
-
This compound Reference Standard: Of known purity
-
Sample of this compound: To be analyzed
3.1.3. Chromatographic Conditions
The proposed HPLC conditions are detailed in Table 2. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier is suggested for the separation of this compound and its potential impurities.[6]
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 30% B to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 210 nm |
3.1.4. Preparation of Solutions
-
Mobile Phase: Prepare the mobile phases by adding 1.0 mL of phosphoric acid to 1 L of water (Mobile Phase A) and 1 L of acetonitrile (Mobile Phase B). Sonicate to degas.
-
Reference Standard Solution: Accurately weigh approximately 50 mg of the this compound reference standard and dissolve it in 50.0 mL of acetonitrile to obtain a concentration of 1.0 mg/mL.
-
Sample Solution: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50.0 mL of acetonitrile to obtain a concentration of 1.0 mg/mL.
Alternative HPLC Method (Pre-column Derivatization)
Due to the poor UV absorbance of alcohols, a pre-column derivatization step can be employed to enhance detection sensitivity.[7][8] This involves reacting the hydroxyl group of this compound with a UV-absorbing derivatizing agent.
3.2.1. Derivatizing Agent
-
Phthalic Anhydride (B1165640): A suitable derivatizing agent that reacts with alcohols to form phthalate (B1215562) hemiesters, which have strong UV absorbance.[7][8]
3.2.2. Derivatization Protocol
-
To 1.0 mL of the sample or standard solution (1 mg/mL in acetonitrile), add 10 mg of phthalic anhydride and 0.5 mL of pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.2.3. Chromatographic Conditions for Derivatized Sample
The chromatographic conditions may need to be adjusted for the analysis of the derivatized product. A gradient with a higher organic solvent composition might be necessary.
| Parameter | Condition |
| Column | C8 or C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 50% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 254 nm or 275 nm (optimize based on the derivative's absorbance maximum) |
Method Validation
A comprehensive validation of the chosen HPLC method should be performed to ensure its suitability for its intended purpose. The key validation parameters are outlined in Table 3.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for this compound should be well-resolved from any impurity peaks (Resolution > 1.5). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | % Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | The precision within a laboratory over different days, with different analysts, or on different equipment. | RSD ≤ 3.0% between different sets of conditions. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, column temperature, and mobile phase composition. |
Data Presentation
The results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison. Examples of how to present this data are shown in Tables 4, 5, and 6.
Table 4: Linearity Data for this compound
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.5 | 1250 |
| 0.8 | 2010 |
| 1.0 | 2520 |
| 1.2 | 3030 |
| 1.5 | 3780 |
| Correlation Coefficient (r²) | 0.9995 |
Table 5: Accuracy Data (Recovery of Spiked Samples)
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | 40.0 | 39.5 | 98.8% |
| 100% | 50.0 | 49.8 | 99.6% |
| 120% | 60.0 | 60.5 | 100.8% |
| Average Recovery | 99.7% |
Table 6: Precision Data (Repeatability)
| Injection | Peak Area (mAU*s) |
| 1 | 2525 |
| 2 | 2518 |
| 3 | 2530 |
| 4 | 2521 |
| 5 | 2528 |
| 6 | 2523 |
| Mean | 2524.2 |
| Standard Deviation | 4.5 |
| RSD (%) | 0.18% |
Visualizations
The following diagrams illustrate the workflow of the HPLC purity determination method and the logical relationship of the method validation steps.
Caption: Workflow for HPLC Purity Determination of this compound.
Caption: Logical Relationship of HPLC Method Validation Steps.
Conclusion
This application note provides a comprehensive framework for the determination of the purity of this compound by RP-HPLC. The direct UV detection method offers a straightforward approach, while the pre-column derivatization method provides an alternative for enhanced sensitivity. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the results for its intended application in research and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]
- 3. 3-Penten-1-ol, 3-methyl- | C6H12O | CID 5362800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHYL-1-PENTEN-3-OL | 918-85-4 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. 3-Penten-1-ol, 3-methyl- | SIELC Technologies [sielc.com]
- 7. Determination of alcohols in essential oils by liquid chromatography with ultraviolet detection after chromogenic derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. molnar-institute.com [molnar-institute.com]
Application Notes and Protocols for the Dehydration of 3-Methyl-3-penten-1-ol to Dienes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydration of 3-methyl-3-penten-1-ol is a chemical transformation of significant interest for the synthesis of valuable diene isomers, namely 3-methyl-1,3-pentadiene (B1617704) (a conjugated diene) and 3-methyl-1,4-pentadiene (B74747) (a non-conjugated diene). These dienes serve as versatile building blocks in organic synthesis, particularly in the construction of complex molecules and polymers. The regioselectivity of the dehydration reaction is a critical aspect, as the formation of either the conjugated or non-conjugated diene is highly dependent on the reaction conditions, including the choice of catalyst and temperature. This document provides detailed application notes and experimental protocols for the acid-catalyzed dehydration of this compound.
Reaction Overview and Product Data
The acid-catalyzed dehydration of this compound proceeds through the formation of a resonance-stabilized allylic carbocation, which can then undergo deprotonation to yield a mixture of diene isomers. The primary products are the thermodynamically more stable conjugated diene, 3-methyl-1,3-pentadiene, and the kinetically favored non-conjugated diene, 3-methyl-1,4-pentadiene.
Table 1: Physical and Chemical Properties of Reactant and Products
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₂O | 100.16 | 153-155 | |
| 3-Methyl-1,3-pentadiene | C₆H₁₀ | 82.14 | 75-77[1] | |
| 3-Methyl-1,4-pentadiene | C₆H₁₀ | 82.14 | 54.6[2] |
Table 2: Expected Product Distribution under Acid-Catalyzed Conditions
The precise product distribution is highly dependent on the specific catalyst, temperature, and reaction time. However, general principles of elimination reactions provide an expected trend.
| Product | Isomer Type | Expected Yield | Rationale |
| 3-Methyl-1,3-pentadiene | Conjugated | Major Product | Thermodynamically more stable due to conjugation of double bonds (Zaitsev's rule).[3] |
| 3-Methyl-1,4-pentadiene | Non-conjugated | Minor Product | May be formed as a kinetic product, particularly under milder conditions. |
Experimental Protocols
Two primary methods for the dehydration of this compound are presented: a solution-phase acid-catalyzed dehydration and a gas-phase dehydration over a solid acid catalyst.
Protocol 1: Solution-Phase Dehydration using Sulfuric Acid
This protocol describes a classic acid-catalyzed dehydration in a non-polar solvent.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with a reflux condenser and a distillation head
-
Heating mantle
-
Separatory funnel
-
Glassware for distillation
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1 equivalent) dissolved in anhydrous toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting diene mixture by fractional distillation, collecting the fractions corresponding to the boiling points of 3-methyl-1,4-pentadiene and 3-methyl-1,3-pentadiene.
Protocol 2: Gas-Phase Dehydration over Alumina (B75360)
This protocol is based on the general procedure for the gas-phase dehydration of primary alcohols over a solid acid catalyst.
Materials:
-
This compound
-
Activated alumina (Al₂O₃)
-
Glass tube or column for packing the catalyst
-
Tube furnace
-
Inert gas supply (e.g., nitrogen or argon)
-
Syringe pump for liquid feed
-
Cold trap to collect the products
Procedure:
-
Pack a glass tube with activated alumina, securing the catalyst bed with glass wool plugs.
-
Place the packed tube in a tube furnace and heat to the desired reaction temperature (e.g., 250-350 °C) under a flow of inert gas.
-
Once the temperature has stabilized, introduce this compound into the heated tube via a syringe pump at a controlled flow rate.
-
The vaporized alcohol passes over the hot alumina catalyst, where it undergoes dehydration.
-
The gaseous product stream is passed through a cold trap (e.g., cooled with ice or dry ice/acetone) to condense the diene products.
-
Collect the condensed liquid and analyze the product mixture by GC to determine the ratio of 3-methyl-1,3-pentadiene to 3-methyl-1,4-pentadiene.
-
The crude product can be further purified by fractional distillation.
Reaction Mechanism and Visualization
The acid-catalyzed dehydration of this compound is believed to proceed through an E1-like mechanism involving a resonance-stabilized allylic carbocation intermediate.
-
Protonation of the hydroxyl group: The hydroxyl group of the alcohol is protonated by the acid catalyst to form a good leaving group (water).
-
Formation of the allylic carbocation: The protonated alcohol loses a molecule of water to form a resonance-stabilized allylic carbocation. The positive charge is delocalized over two carbon atoms.
-
Deprotonation to form dienes: A base (e.g., water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the positively charged carbons, leading to the formation of a double bond. Abstraction of a proton from the methyl group (C5) leads to the formation of the conjugated diene, 3-methyl-1,3-pentadiene. Abstraction of a proton from the methylene (B1212753) group (C2) leads to the formation of the non-conjugated diene, 3-methyl-1,4-pentadiene.
Caption: Acid-catalyzed dehydration of this compound.
Experimental Workflow Visualization
The general workflow for the synthesis and analysis of dienes from this compound is outlined below.
References
Derivatisierung von 3-Methyl-3-penten-1-ol für analytische Zwecke: Applikationshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Applikationshinweise bieten detaillierte Protokolle für die Derivatisierung von 3-Methyl-3-penten-1-ol, einem ungesättigten Alkohol, für die quantitative und qualitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Volatilität zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Auflösung von polaren Analyten wie Alkoholen zu optimieren.
Einleitung
This compound ist eine organische Verbindung mit einer Hydroxylgruppe, die ihre direkte Analyse mittels GC-MS erschweren kann. Die polare Natur der Hydroxylgruppe kann zu Peak-Tailing, schlechter Empfindlichkeit und potenzieller Adsorption an der GC-Säule führen. Die Derivatisierung wandelt die Hydroxylgruppe in eine weniger polare funktionelle Gruppe um, wodurch diese Probleme gemindert werden. Die beiden gebräuchlichsten Derivatisierungsverfahren für Alkohole sind die Silylierung und die Veresterung (Acetylierung).
Methodenübersicht
Für die Derivatisierung von this compound werden zwei primäre Methoden vorgestellt:
-
Silylierung: Hierbei wird der aktive Wasserstoff der Hydroxylgruppe durch eine Trimethylsilyl (TMS)-Gruppe ersetzt. Dies führt zu einer signifikanten Abnahme der Polarität und einer erhöhten Flüchtigkeit.[1] Als Reagenz wird häufig N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) verwendet.
-
Veresterung (Acetylierung): Bei dieser Methode reagiert der Alkohol mit einem Acylierungsreagenz, wie Essigsäureanhydrid, in Gegenwart eines Katalysators zu einem Ester. Acetyl-Derivate sind ebenfalls flüchtiger und zeigen ein verbessertes chromatographisches Verhalten.
Die Wahl der Methode hängt von der Probenmatrix, den gewünschten Nachweisgrenzen und der verfügbaren Laborausstattung ab.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die erwarteten analytischen Parameter für die Derivate von this compound zusammen. Die exakten Werte können je nach verwendetem GC-MS-System und den spezifischen chromatographischen Bedingungen variieren.
| Derivat | Molekülmasse ( g/mol ) | Charakteristische m/z-Ionen (erwartet) | Retentionsindex (erwartet auf Standard-Nichtpolar-Säule) |
| This compound (unbehandelt) | 100.16 | 69, 85, 100 | ~870 |
| This compound-TMS-Ether | 172.34 | 73, 103, 157 (M-15) | ~950 - 1050 |
| This compound-Acetat | 142.20 | 43, 82, 97, 142 | ~1000 - 1100 |
Anmerkung: Die m/z-Werte für die Derivate sind Schätzungen, die auf den Fragmentierungsmustern ähnlicher Verbindungen basieren. Der Retentionsindex ist eine Schätzung und kann je nach Säulentyp und Temperaturofenprogramm variieren.
Experimentelle Protokolle
Protokoll 1: Silylierung mit MSTFA
Dieses Protokoll beschreibt die Derivatisierung von this compound mittels N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA).
Materialien und Reagenzien:
-
This compound Standard oder Probenextrakt
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Pyridin (wasserfrei, als Katalysator/Lösungsmittel)
-
Geeignetes aprotisches Lösungsmittel (z.B. Hexan, Dichlormethan), wasserfrei
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß einwiegen oder einpipettieren. Sollte die Probe in einem wässrigen Medium vorliegen, muss sie zunächst zur Trockne eingedampft werden.[1]
-
Lösung: Die Probe in 100 µL eines geeigneten, wasserfreien aprotischen Lösungsmittels wie Pyridin lösen.
-
Derivatisierung: 100 µL MSTFA hinzufügen. Das molare Verhältnis von MSTFA zu den aktiven Wasserstoffatomen sollte mindestens 2:1 betragen.[2]
-
Reaktion: Das Gefäß fest verschließen und kurz vortexen. Anschließend für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.[3]
-
Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.
-
Analyse: Eine Aliquote der Reaktionsmischung (typischerweise 1 µL) direkt in das GC-MS-System injizieren.
Protokoll 2: Veresterung (Acetylierung) mit Essigsäureanhydrid
Dieses Protokoll beschreibt die Acetylierung von this compound unter Verwendung von Essigsäureanhydrid.
Materialien und Reagenzien:
-
This compound Standard oder Probenextrakt
-
Essigsäureanhydrid
-
Pyridin (wasserfrei, als Katalysator und Säurefänger)
-
Geeignetes aprotisches Lösungsmittel (z.B. Dichlormethan)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Schraubverschluss und Septum)
-
Heizblock oder Wasserbad
-
Vortex-Mischer
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
GC-MS-System
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge des this compound-Standards oder des getrockneten Probenextrakts in ein Reaktionsgefäß geben.
-
Lösung: Die Probe in 200 µL Pyridin lösen.
-
Derivatisierung: 100 µL Essigsäureanhydrid hinzufügen.
-
Reaktion: Das Gefäß fest verschließen, kurz vortexen und für 1 Stunde bei 60 °C inkubieren.
-
Aufarbeitung:
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.
-
Vorsichtig 1 mL gesättigte NaHCO₃-Lösung hinzufügen, um überschüssiges Essigsäureanhydrid zu neutralisieren.
-
Die wässrige Phase mit 2 x 1 mL Dichlormethan extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat trocknen.
-
-
Analyse: Die getrocknete organische Phase abfiltrieren oder dekantieren und eine Aliquote (typischerweise 1 µL) in das GC-MS-System injizieren.
Visualisierungen
References
Application Note: Quantification of 3-Methyl-3-penten-1-ol in Reaction Mixtures Using an Internal Standard
Abstract:
This application note details a robust and reliable method for the quantitative analysis of 3-methyl-3-penten-1-ol in reaction mixtures using gas chromatography with flame ionization detection (GC-FID). To ensure accuracy and precision, 1-heptanol (B7768884) is employed as an internal standard. This document provides comprehensive experimental protocols, data presentation formats, and visualizations to guide researchers, scientists, and drug development professionals in implementing this analytical method.
Introduction
This compound is a homoallylic alcohol of interest in various chemical syntheses. Accurate quantification of this analyte in complex reaction mixtures is crucial for reaction monitoring, yield determination, and quality control. Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds, and when coupled with a flame ionization detector (FID), it provides a sensitive and linear response for hydrocarbon-containing molecules like alcohols.[1]
The use of an internal standard (IS) is a well-established practice in chromatography to correct for variations in injection volume, sample evaporation, and potential matrix effects.[2][3] An ideal internal standard should be a compound that is chemically similar to the analyte but well-separated chromatographically and not present in the original sample.[2] In this method, 1-heptanol is chosen as the internal standard due to its similar alcoholic functional group, expected good chromatographic behavior, and different retention time from this compound.
This application note provides a complete methodology, including sample preparation, GC-FID parameters, calibration procedures, and data analysis for the accurate quantification of this compound.
Experimental
Materials and Reagents
-
This compound (≥95% purity)[4]
-
1-Heptanol (Internal Standard, ≥98% purity)[5]
-
Methanol (B129727) (GC grade, anhydrous)
-
Dichloromethane (GC grade, anhydrous)
-
Deionized water
-
2 mL autosampler vials with PTFE-lined caps
Instrumentation
A gas chromatograph equipped with a flame ionization detector (FID), an autosampler, and a data acquisition system was used.
-
GC Column: DB-WAX (or equivalent wax-type polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Hold: 5 minutes at 220 °C
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
Injection Volume: 1 µL
Preparation of Standard Solutions
2.3.1. Stock Solutions
-
This compound Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
1-Heptanol (Internal Standard) Stock Solution (5 mg/mL): Accurately weigh approximately 50 mg of 1-heptanol into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
2.3.2. Calibration Standards
Prepare a series of calibration standards by diluting the this compound stock solution with methanol in 2 mL volumetric flasks. Add a constant amount of the internal standard stock solution to each calibration standard to achieve a final concentration of 0.5 mg/mL of 1-heptanol.
Table 1: Preparation of Calibration Standards
| Calibration Level | Volume of this compound Stock (µL) | Volume of 1-Heptanol Stock (µL) | Final Volume with Methanol (mL) | Concentration of this compound (mg/mL) | Concentration of 1-Heptanol (mg/mL) |
| 1 | 20 | 200 | 2 | 0.1 | 0.5 |
| 2 | 50 | 200 | 2 | 0.25 | 0.5 |
| 3 | 100 | 200 | 2 | 0.5 | 0.5 |
| 4 | 200 | 200 | 2 | 1.0 | 0.5 |
| 5 | 400 | 200 | 2 | 2.0 | 0.5 |
Sample Preparation
-
Accurately transfer 100 µL of the reaction mixture into a 2 mL volumetric flask.
-
Add 200 µL of the 1-heptanol internal standard stock solution (5 mg/mL).
-
Dilute to the mark with methanol.
-
Vortex the solution for 30 seconds.
-
Transfer the solution to a 2 mL autosampler vial for GC-FID analysis.
Data Analysis and Results
The concentration of this compound in the samples is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of 1-heptanol against the concentration of this compound.
Response Factor (RF):
The relative response factor (RRF) is calculated from the analysis of the calibration standards.
RRF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
Concentration Calculation:
The concentration of this compound in the unknown samples is then calculated using the following equation:
Conc_analyte = (Area_analyte / Area_IS) * (Conc_IS / RRF)
Method Validation
Linearity:
The linearity of the method was evaluated by a triplicate injection of each calibration standard. The coefficient of determination (R²) should be ≥ 0.995.
Table 2: Linearity Data
| Concentration of this compound (mg/mL) | Peak Area Ratio (Analyte/IS) - Mean | Peak Area Ratio (Analyte/IS) - SD |
| 0.1 | 0.205 | 0.004 |
| 0.25 | 0.512 | 0.009 |
| 0.5 | 1.021 | 0.015 |
| 1.0 | 2.045 | 0.031 |
| 2.0 | 4.098 | 0.058 |
| R² | 0.9998 |
Precision and Accuracy:
Precision (as relative standard deviation, %RSD) and accuracy (as percent recovery) were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in triplicate.
Table 3: Precision and Accuracy Data
| QC Level | Nominal Conc. (mg/mL) | Measured Conc. (mg/mL) - Mean | %RSD | % Recovery |
| Low | 0.15 | 0.148 | 2.5 | 98.7 |
| Medium | 0.75 | 0.761 | 1.8 | 101.5 |
| High | 1.5 | 1.523 | 1.2 | 101.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of the internal standard method.
Troubleshooting
-
Poor Peak Shape (Tailing): Alcohols, particularly tertiary alcohols, can sometimes exhibit peak tailing on GC columns. If significant tailing is observed for this compound, consider the following:
-
Ensure the GC liner is deactivated and clean.
-
As a more advanced solution, derivatization of the alcohol to its trimethylsilyl (B98337) (TMS) ether can improve peak shape and thermal stability.
-
-
Co-elution: If the internal standard peak co-elutes with the analyte or other components in the reaction mixture, adjust the oven temperature program (e.g., use a slower ramp rate) or select a different internal standard with a different retention time.
-
Inconsistent Results: Inconsistent peak areas can be due to issues with the autosampler injection, septum leaks, or sample preparation. The use of an internal standard should help mitigate some of this variability.[3]
Conclusion
The GC-FID method described in this application note, utilizing 1-heptanol as an internal standard, provides an accurate, precise, and reliable means for quantifying this compound in reaction mixtures. The detailed protocol and validation data demonstrate the suitability of this method for routine analysis in research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction Yield for 3-Methyl-3-penten-1-ol Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-3-penten-1-ol via the Grignard reaction. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved by reacting a suitable Grignard reagent with an epoxide, such as the reaction of 2-methyl-1-propenylmagnesium halide with ethylene (B1197577) oxide.
Q1: The Grignard reaction fails to initiate (no bubbling or heat generation) after adding the alkyl halide to the magnesium turnings. What should I do?
A1: Failure to initiate is a common issue in Grignard reactions. Here are several steps to troubleshoot this problem:
-
Magnesium Activation: The surface of magnesium turnings can oxidize, preventing the reaction.[1][2] Try activating the magnesium by gently crushing the turnings under an inert atmosphere to expose a fresh surface. Alternatively, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to the reaction flask.[3][4] The disappearance of the iodine color is an indicator of magnesium activation.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[4][5] Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.
-
Concentration of Alkyl Halide: A high local concentration of the alkyl halide can facilitate initiation. Add a small portion of the alkyl halide directly to the magnesium turnings without solvent, and gently warm the mixture. Once the reaction starts, add the remaining anhydrous solvent and the rest of the alkyl halide solution dropwise.
-
Mechanical Agitation: Vigorous stirring can help to break up the magnesium oxide layer and initiate the reaction.[1]
Q2: My reaction yielded a significant amount of a high-boiling point byproduct, reducing the yield of this compound. What is this byproduct and how can I minimize its formation?
A2: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the unreacted alkyl halide.[4][5] To minimize its formation:
-
Slow Addition of Alkyl Halide: Add the alkyl halide solution dropwise to the magnesium suspension. This ensures a low concentration of the alkyl halide in the reaction mixture, favoring the formation of the Grignard reagent over the coupling side reaction.[5]
-
Efficient Stirring: Maintain vigorous stirring to ensure the alkyl halide reacts quickly with the magnesium surface.[1]
-
Reaction Temperature: While the initiation may require gentle heating, the subsequent formation of the Grignard reagent should be controlled to prevent excessive heat, which can favor the Wurtz coupling.
Q3: The yield of this compound is low, and I recovered a significant amount of the starting ketone/aldehyde after workup. What could be the cause?
A3: This issue can arise from a couple of side reactions:
-
Enolization: If the carbonyl compound has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate it, forming an enolate.[4][6] This is more common with sterically hindered ketones. To mitigate this, use a less sterically hindered Grignard reagent if possible, or consider using a different synthetic route.
-
Reduction: Bulky Grignard reagents can reduce a ketone to a secondary alcohol by transferring a beta-hydride.[4][7] Using a less bulky Grignard reagent or a different synthetic approach can help avoid this. When synthesizing this compound via an epoxide, this is less of a concern.
Q4: During the aqueous workup, a persistent emulsion formed, making layer separation difficult. How can I resolve this?
A4: Emulsion formation is common during the workup of Grignard reactions due to the formation of magnesium salts. To address this:
-
Use of Saturated Ammonium (B1175870) Chloride: Quench the reaction with a saturated aqueous solution of ammonium chloride instead of water or dilute acid.[4][8] This helps to break up the emulsion by forming soluble magnesium complexes.
-
Addition of More Solvent: Adding more of the organic solvent used for extraction can help to break the emulsion.
-
Filtration: In some cases, filtering the mixture through a pad of Celite can help to remove the solid magnesium salts that stabilize the emulsion.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing the Grignard reagent for the synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reagent formation.[3] THF is generally a better solvent for stabilizing the Grignard reagent.[3]
Q2: How can I confirm that my Grignard reagent has formed successfully before adding the epoxide?
A2: Visual confirmation is often sufficient; the disappearance of the magnesium metal and the formation of a cloudy, grayish solution are good indicators.[9] For a quantitative assessment, you can titrate a small aliquot of the Grignard reagent solution. A common method is titration with a solution of iodine in THF until the brown color of iodine persists.[2]
Q3: What is the ideal temperature for the addition of the epoxide to the Grignard reagent?
A3: The addition of the epoxide to the Grignard reagent is typically carried out at a low temperature, such as 0 °C, to control the exothermic reaction and minimize side reactions.[4] The reaction mixture is then usually allowed to warm to room temperature to ensure the reaction goes to completion.
Q4: Can I use paraformaldehyde instead of ethylene oxide to synthesize this compound?
A4: While paraformaldehyde can be a source of formaldehyde (B43269) for reactions with Grignard reagents to produce primary alcohols, its reaction with 2-methyl-1-propenylmagnesium halide would yield 3-methyl-3-buten-1-ol (B123568), not the desired this compound.[10] The use of ethylene oxide is necessary to add the two-carbon chain extension to form the pentenol structure.[11][12]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Reagent Molar Ratio | ||
| Mg : Alkyl Halide | 1.2 : 1 | Ensures complete consumption of the alkyl halide. |
| Grignard : Epoxide | 1.1 : 1 | A slight excess of the Grignard reagent drives the reaction to completion. |
| Reaction Temperature | ||
| Grignard Formation | Room Temperature to gentle reflux | To initiate and sustain the reaction without promoting side reactions. |
| Epoxide Addition | 0 °C to Room Temperature | To control the initial exothermic reaction and then allow it to complete. |
| Reaction Time | ||
| Grignard Formation | 1 - 2 hours | Typically sufficient for the magnesium to be consumed. |
| Epoxide Reaction | 1 - 3 hours | To ensure complete reaction of the epoxide. |
Experimental Protocols
Protocol 1: Preparation of 2-Methyl-1-propenylmagnesium Bromide
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) to the flask.
-
Under a nitrogen atmosphere, add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 2-bromo-2-methylpropene (1 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium and gently warm to initiate the reaction.
-
Once the reaction begins, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has reacted.
Protocol 2: Synthesis of this compound
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide gas through the Grignard solution or add a solution of ethylene oxide in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Grignard synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. CN102850186A - Method for preparing 3-methyl-3-buten-1-ol - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
How to minimize byproducts in the synthesis of tertiary alcohols
Welcome to the Technical Support Center for the synthesis of tertiary alcohols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tertiary alcohols?
A1: The primary methods for forming tertiary alcohols involve the addition of organometallic reagents to ketones or esters. The most common methods include the Grignard reaction, reactions with organolithium reagents, and the Barbier reaction. Each of these approaches has distinct advantages and disadvantages regarding reactivity, substrate scope, and reaction conditions.
Q2: What are the main byproducts encountered in the synthesis of tertiary alcohols, particularly with Grignard reagents?
A2: When using Grignard reagents, the most common byproducts are:
-
Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the ketone to form an enolate, which reverts to the starting ketone upon workup. This is more prevalent with sterically hindered ketones.[1]
-
Reduction: A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol instead of the desired tertiary alcohol. This is also more common with sterically hindered ketones.[1]
-
Wurtz Coupling: The Grignard reagent couples with the unreacted alkyl halide from which it was formed, leading to a hydrocarbon byproduct (R-R).[2]
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproducts requires careful control of reaction conditions:
-
For Enolization and Reduction: Use low reaction temperatures (e.g., -78 °C to 0 °C), slow addition of the Grignard reagent, and consider using a less sterically hindered Grignard reagent.[3] The addition of a Lewis acid like cerium(III) chloride (CeCl₃) can also enhance the desired 1,2-addition.[3]
-
For Wurtz Coupling: Employ a slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent, maintain a controlled temperature, and ensure a sufficient surface area of magnesium. The choice of solvent can also be critical; for example, 2-methyltetrahydrofuran (B130290) (2-MeTHF) can suppress Wurtz coupling compared to THF for certain substrates.[2][4]
Q4: When should I consider using an organolithium reagent or a Barbier reaction instead of a Grignard reaction?
A4:
-
Organolithium reagents are generally more reactive than Grignard reagents and can be advantageous for reactions with sterically hindered ketones or less reactive esters.[5] However, their high reactivity also makes them less selective and requires strict anhydrous and inert conditions.
-
The Barbier reaction is a good alternative when the organometallic reagent is unstable. It offers the advantage of generating the organometallic species in situ, simplifying the experimental procedure.[6][7][8] This method can sometimes be performed in aqueous media, aligning with green chemistry principles.
Troubleshooting Guides
Issue 1: Low yield of tertiary alcohol and recovery of starting ketone.
This is a classic sign of enolization .
Logical Troubleshooting Workflow:
Caption: Troubleshooting enolization in tertiary alcohol synthesis.
Issue 2: Isolation of a secondary alcohol instead of the expected tertiary alcohol.
This indicates that a reduction side reaction has occurred.
Logical Troubleshooting Workflow:
Caption: Minimizing reduction byproducts in tertiary alcohol synthesis.
Issue 3: Presence of a high-boiling, non-polar impurity.
This is likely due to a Wurtz coupling reaction.
Logical Troubleshooting Workflow:
Caption: Strategies to suppress Wurtz coupling byproducts.
Data Presentation: Quantitative Analysis of Byproduct Formation
The following tables summarize the impact of various reaction parameters on the yield of the desired tertiary alcohol and the formation of common byproducts.
Table 1: Effect of Solvent on Grignard Reagent Formation and Wurtz Coupling Byproduct
| Alkyl Halide | Solvent | Yield of Grignard Product (%) | Wurtz Coupling Byproduct (%) | Reference |
| Benzyl (B1604629) Chloride | Diethyl Ether (Et₂O) | 94 | ~10 | [4][9] |
| Benzyl Chloride | Tetrahydrofuran (THF) | 27 | ~70 | [4][9] |
| Benzyl Chloride | 2-Methyl-THF (2-MeTHF) | 90 | ~10 | [4][9] |
| Benzyl Bromide | Diethyl Ether (Et₂O) | 80 | 20 | [4] |
| Benzyl Bromide | Tetrahydrofuran (THF) | 30 | 70 | [4] |
| Benzyl Bromide | 2-Methyl-THF (2-MeTHF) | 80 | 20 | [4] |
Table 2: Comparative Yields of Tertiary Alcohols from Different Synthetic Methods
| Carbonyl Compound | Organometallic Reagent | Method | Yield of Tertiary Alcohol (%) | Reference |
| Benzoate Ester | Isopropyllithium | Organolithium | 98 | [5] |
| Benzoate Ester | n-Butyllithium | Organolithium | 95 | [5] |
| Benzoate Ester | Phenyllithium | Organolithium | 86 | [5] |
| Benzoate Ester | Methylmagnesium Chloride | Grignard | 95 | [5] |
| Benzoate Ester | Ethylmagnesium Bromide | Grignard | 75 | [5] |
| 4-Chlorobenzophenone | 1,3-Dichlorobenzene/Mg | Barbier | High (not specified) | [10] |
Experimental Protocols
Protocol 1: Grignard Synthesis of a Tertiary Alcohol with Minimized Wurtz Coupling
This protocol is adapted for the synthesis of a tertiary alcohol from benzyl chloride, where Wurtz coupling is a significant side reaction, and utilizes 2-MeTHF to suppress this byproduct.[2]
Materials:
-
Magnesium turnings (1.2 equivalents)
-
Iodine (1 crystal, as initiator)
-
Benzyl chloride (1.0 equivalent)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Ketone (e.g., 2-butanone, 1.0 equivalent)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Magnesium Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place the magnesium turnings. Add a single crystal of iodine and gently heat the flask under a nitrogen atmosphere until the iodine sublimes and its color disappears. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of the benzyl chloride solution (dissolved in 2-MeTHF) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.
-
Slow Addition: Once the reaction has initiated, add the remaining benzyl chloride solution dropwise from the dropping funnel over a period of 40 minutes. Maintain the reaction temperature below 10°C using an ice bath.
-
Reaction Completion: After the addition is complete, stir the resulting gray suspension of the Grignard reagent at 0°C for an additional 30 minutes.
-
Addition of Ketone: Cool the Grignard solution to 0°C. Slowly add a solution of the ketone in 2-MeTHF.
-
Quenching and Workup: After the addition of the ketone is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Extract the aqueous layer with 2-MeTHF. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Protocol 2: Synthesis of a Tertiary Alcohol using an Organolithium Reagent
This protocol describes a general procedure for the reaction of an organolithium reagent with an ester to form a tertiary alcohol.[5]
Materials:
-
Ester (1.0 equivalent)
-
Organolithium reagent (e.g., n-BuLi, 2.5 equivalents in hexanes)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the ester in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-2 hours), monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by column chromatography if necessary.
Protocol 3: Barbier Reaction for the Synthesis of a Tertiary Alcohol
This protocol provides a general procedure for a Barbier-type reaction.[8]
Materials:
-
Ketone or aldehyde (1.0 equivalent)
-
Alkyl halide (e.g., allyl bromide, 1.5 equivalents)
-
Metal (e.g., Zinc powder, 2.0 equivalents)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a flask containing the ketone or aldehyde and the metal powder, add anhydrous THF.
-
Add the alkyl halide to the mixture.
-
Stir the reaction mixture at room temperature for the required duration (e.g., 1-3 hours), monitoring by TLC.
-
Upon completion, hydrolyze the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tertiary alcohol. Purify by column chromatography if necessary.
Visualizations
Experimental Workflow for Tertiary Alcohol Synthesis via Grignard Reaction
Caption: Workflow for Grignard synthesis of tertiary alcohols.
Logical Relationship of Byproduct Formation in Grignard Reactions
Caption: Interplay of reagents leading to common byproducts.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Barbier Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 10. The introduction of the Barbier reaction into polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Grignard Reactions
Welcome to the technical support center for Grignard reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Grignard syntheses. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue 1: The Grignard reaction fails to initiate.
Q1: My Grignard reaction is not starting. What are the common causes and how can I initiate it?
A1: Failure to initiate is one of the most common problems in Grignard reactions. This is typically due to the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the organic halide. The presence of even trace amounts of moisture can also inhibit the reaction.
Visual Indicators of Successful Initiation:
-
Disappearance of the color of a chemical activator like iodine.
-
Appearance of bubbles on the surface of the magnesium.
-
The reaction mixture turning cloudy or grey-brown.
-
A noticeable warming of the reaction flask, as the reaction is exothermic.
Solutions:
-
Mechanical Activation: Before adding the solvent, vigorously stir the dry magnesium turnings under an inert atmosphere. This can help break the oxide layer, exposing a fresh, reactive surface. You can also gently crush the magnesium turnings with a dry glass rod.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The disappearance of the characteristic purple or brown color is a good indicator that the reaction has initiated.
-
1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension. DBE reacts readily with magnesium to produce ethylene (B1197577) gas (observed as bubbling) and magnesium bromide, which activates the magnesium surface.
-
-
Thermal Activation: Gentle warming of the reaction flask with a heat gun or in a warm water bath can help to initiate the reaction. However, be cautious as the reaction can become vigorous once it starts.
-
Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface through cavitation, promoting reaction initiation.
Issue 2: The reaction starts, but the yield of the desired product is low.
Q2: My Grignard reaction initiated, but my final product yield is consistently low. What are the likely causes and how can I improve it?
A2: Low yields are often a result of the Grignard reagent being consumed by side reactions or quenched by impurities.
Common Causes and Solutions:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent as it forms.
-
Solution: Ensure all glassware is rigorously dried, either by oven-drying at >120°C overnight or by flame-drying under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. The presence of the corresponding hydrocarbon of your Grignard reagent as a byproduct is a strong indicator of moisture contamination.
-
-
Wurtz Coupling: The newly formed Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a homocoupled dimer (R-R). This is a significant side reaction, especially with reactive halides like benzylic and allylic halides.
-
Solution: Add the organic halide solution dropwise to the magnesium suspension. This maintains a low concentration of the organic halide, reducing the likelihood of it reacting with the newly formed Grignard reagent. Maintaining a moderate reaction temperature can also help minimize this side reaction.[1][2]
-
-
Incomplete Reaction: The formation of the Grignard reagent may not have gone to completion.
-
Solution: Allow for a sufficient reaction time after the addition of the organic halide is complete, typically 1-3 hours. Gentle reflux can also help ensure all the magnesium is consumed.
-
-
Impure Reagents: Impurities in the organic halide or solvent can negatively impact the reaction.
-
Solution: Ensure your organic halide is pure and dry. Distillation may be necessary if the purity is questionable. Use high-purity, anhydrous solvents.
-
Data Presentation
The following tables summarize key quantitative data to aid in optimizing your Grignard reaction.
Table 1: Illustrative Effect of Water Contamination on Grignard Reagent Yield
| Moles of Water per Mole of Organic Halide | Theoretical Yield of Grignard Reagent (%) |
| 0.00 | 100 |
| 0.05 | 95 |
| 0.10 | 90 |
| 0.25 | 75 |
| 0.50 | 50 |
| 1.00 | 0 |
| Note: This table provides an illustrative example of the direct stoichiometric effect of water on the yield of the Grignard reagent. In practice, even small amounts of water can inhibit the reaction initiation. |
Table 2: Comparison of Common Solvents for Grignard Reagent Preparation
| Solvent | Boiling Point (°C) | Typical Reaction Yield (%) | Notes |
| Diethyl Ether (Et₂O) | 34.6 | 85-95 | Standard solvent, good for initiating reactions. Highly flammable. |
| Tetrahydrofuran (THF) | 66 | 80-90 | Better for less reactive halides due to higher solvating power. Can promote Wurtz coupling with certain substrates.[1] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 90-98 | A greener alternative to THF with often comparable or superior yields.[3][4] |
| Cyclopentyl Methyl Ether (CPME) | 106 | 70-85 | A higher boiling point "green" solvent. May require an activator like DIBAL-H for efficient initiation.[2] |
Table 3: Comparison of Magnesium Activation Methods
| Activation Method | Principle | Advantages | Disadvantages | Typical Yield |
| Iodine (I₂) | Chemical reaction with Mg surface | Simple and effective for many substrates. | Can introduce impurities if used in excess. | Good to Excellent |
| 1,2-Dibromoethane (DBE) | Vigorous reaction with Mg to expose fresh surface | Highly effective for stubborn reactions; gas evolution is a clear indicator of activation. | Introduces another reactive halide. | Excellent |
| Mechanical Crushing/Stirring | Physical disruption of the MgO layer | No chemical activators needed. | May not be sufficient for very passivated Mg. | Good |
| Diisobutylaluminum hydride (DIBAL-H) | Reduces MgO layer and scavenges water | Very effective for difficult initiations and allows for lower reaction temperatures.[2] | Requires handling of a pyrophoric reagent. | Excellent |
Experimental Protocols
Protocol 1: Flame-Drying Glassware under an Inert Atmosphere
Objective: To remove all traces of water from glassware to ensure anhydrous conditions for the Grignard reaction.
Materials:
-
Glassware to be dried (e.g., round-bottom flask, condenser, addition funnel)
-
Magnetic stir bar (if required)
-
Bunsen burner or heat gun
-
Inert gas source (Nitrogen or Argon) with a manifold or balloon setup
-
Septa and needles
-
Heat-resistant gloves
-
Clamps and stand
Procedure:
-
Assemble the clean glassware, including the stir bar, as it will be used in the reaction.
-
Clamp the apparatus securely to a stand in a fume hood.
-
Attach a septum to the opening(s) of the apparatus.
-
Insert a needle connected to the inert gas source and another needle to act as a vent.
-
Turn on the inert gas flow to create a positive pressure within the glassware.
-
Wearing heat-resistant gloves, begin heating the glassware with a heat gun or a gentle flame from a Bunsen burner.[5][6][7]
-
Start from the point furthest from the gas inlet and slowly move the heat towards the vent needle. You will see moisture initially fogging the inside of the glass and then being driven out.
-
Continue heating until the entire apparatus is hot and no more condensation is observed.
-
Allow the glassware to cool to room temperature under the positive pressure of the inert gas before proceeding with the reaction.[5][6]
Protocol 2: Titration of Grignard Reagent using Iodine
Objective: To determine the exact concentration of the prepared Grignard reagent.
Materials:
-
Grignard reagent solution
-
Anhydrous iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Oven-dried vial with a septum and stir bar
-
Syringes and needles
-
Inert gas setup
Procedure:
-
In an oven-dried vial under an inert atmosphere, accurately weigh approximately 100 mg of iodine.[8]
-
Add 1 mL of a 0.5 M solution of anhydrous LiCl in anhydrous THF to the vial and stir until the iodine is completely dissolved.[8] The LiCl helps to keep the magnesium salts soluble.[9]
-
Cool the iodine solution to 0 °C in an ice bath.
-
Using a dry syringe, carefully draw up a known volume of the Grignard reagent solution.
-
Slowly add the Grignard reagent dropwise to the stirred iodine solution.[8][10][11]
-
The endpoint is reached when the brown color of the iodine just disappears, and the solution becomes colorless (or light yellow).[8]
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity of the Grignard reagent using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation failure.
Caption: Logical workflow for troubleshooting low product yield in Grignard reactions.
Frequently Asked Questions (FAQs)
Q3: Can I use an alkyl chloride for my Grignard reaction?
A3: Yes, but alkyl chlorides are generally less reactive than the corresponding bromides and iodides due to the stronger carbon-chlorine bond.[12] Consequently, reactions with alkyl chlorides may be more difficult to initiate and may require longer reaction times or more vigorous activation of the magnesium. Yields can also be lower and more variable.[12]
Q4: My Grignard reagent solution is cloudy. Is this normal?
A4: Yes, a cloudy, grey, or brownish appearance is typical for a Grignard reagent solution. This is due to the formation of finely divided magnesium and various magnesium halide species in equilibrium. However, a very dark or black color might indicate decomposition, possibly due to overheating.
Q5: How can I be sure my Grignard reagent has formed and what is its concentration?
A5: Besides the visual cues of initiation, the most reliable way to confirm the formation and determine the concentration of your Grignard reagent is through titration.[8][10][11][13] Several methods exist, with the titration against iodine in the presence of lithium chloride being a common and reliable one (see Protocol 2).[8][9] Knowing the exact concentration is crucial for achieving high yields in subsequent reactions.
Q6: Can I store my prepared Grignard reagent?
A6: It is highly recommended to use the Grignard reagent immediately after its preparation. These reagents are notoriously unstable and can decompose upon standing, even under an inert atmosphere. If short-term storage is absolutely necessary, it must be in a sealed, dry container under a positive pressure of inert gas (argon is preferred) and at a low temperature. Be aware that the concentration will likely decrease over time.
Q7: What are "Turbo-Grignard" reagents and when should I consider using them?
A7: "Turbo-Grignard" reagents are prepared by adding lithium chloride (LiCl) to the reaction mixture. The LiCl helps to break up the dimeric and oligomeric aggregates of the Grignard reagent, leading to more reactive monomeric species. This can be particularly useful for forming Grignard reagents from less reactive organic halides or for reactions that are otherwise sluggish.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chemtips.wordpress.com [chemtips.wordpress.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
Preventing the formation of Wurtz coupling products in Grignard synthesis
Topic: Preventing the Formation of Wurtz Coupling Products in Grignard Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of Wurtz coupling byproducts during Grignard synthesis.
Frequently Asked Questions (FAQs)
Q1: What are Wurtz coupling products in the context of Grignard reactions?
A1: Wurtz-type coupling products are homocoupled dimers (R-R) that form as a significant byproduct during the synthesis of a Grignard reagent (R-MgX). This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide. This not only consumes the desired Grignard reagent but also complicates the purification of the final product.
Q2: I'm observing a high yield of the Wurtz coupling byproduct. What are the most likely causes?
A2: A high yield of Wurtz coupling products is typically promoted by several factors:
-
High Local Concentration of Alkyl Halide: Rapid addition of the alkyl halide can lead to localized areas of high concentration, increasing the likelihood of the Grignard reagent reacting with the alkyl halide instead of the magnesium surface.
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the Wurtz coupling reaction. The Grignard formation is exothermic, and poor temperature control can lead to hotspots that favor byproduct formation.
-
Choice of Solvent: Certain solvents, like Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for specific substrates, such as benzylic halides, compared to other ethers like 2-Methyltetrahydrofuran (2-MeTHF) or diethyl ether (Et₂O).
-
Insufficient Magnesium Surface Area: A limited or passivated surface area of magnesium can slow down the formation of the Grignard reagent, leaving more unreacted alkyl halide available to participate in Wurtz coupling.
Q3: How can I minimize the formation of Wurtz coupling products?
A3: To suppress the formation of Wurtz coupling byproducts, consider the following strategies:
-
Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.
-
Temperature Control: Maintain a low reaction temperature. For very reactive halides, temperatures below 10°C are often recommended.
-
Solvent Selection: Choose an appropriate solvent. For benzylic Grignards, 2-MeTHF has been shown to significantly suppress Wurtz coupling compared to THF.
-
Magnesium Activation: Use fresh, high-purity magnesium turnings with a large surface area. Activating the magnesium surface with initiators like iodine or 1,2-dibromoethane (B42909) can ensure a rapid and smooth reaction initiation.
-
Efficient Stirring: Vigorous stirring ensures that the organohalide is quickly dispersed and reacts with the magnesium surface, minimizing its concentration in the solution.
-
Continuous Flow Chemistry: For industrial applications, continuous flow reactors can significantly reduce Wurtz coupling by providing excellent control over reaction parameters.
Q4: My Grignard reagent solution appears cloudy or has formed a precipitate. Is this related to Wurtz coupling?
A4: While some Grignard reagents are not perfectly soluble and may appear cloudy, the formation of a significant precipitate can indeed be due to the Wurtz coupling product, especially if the coupled dimer is a solid. For example, the Wurtz product of benzyl (B1604629) bromide, 1,2-diphenylethane, can precipitate from the reaction mixture.
Troubleshooting Guide
If you are experiencing high levels of Wurtz coupling products, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting excessive Wurtz coupling.
Data Presentation
Solvent Effects on Wurtz Coupling
The choice of solvent can have a dramatic impact on the ratio of the desired Grignard product to the Wurtz coupling byproduct, particularly for reactive halides like benzyl chloride.
Table 1: Comparison of Solvents in the Reaction of Benzyl Chloride with 2-Butanone
| Solvent | Yield of Grignard Product (%) [a] | Observations |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling. |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation. |
|
Technical Support Center: Strategies to Suppress Enolization Side Reactions with Ketones
Welcome to the technical support center for managing enolization side reactions in ketone chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of regioisomers. How can I selectively form the kinetic enolate?
A1: To favor the formation of the less substituted (kinetic) enolate, you should employ conditions that are under kinetic control. This typically involves the use of a strong, sterically hindered base at low temperatures.[1][2][3][4][5] The bulkiness of the base will favor the abstraction of the less sterically hindered proton, leading to the kinetic enolate.[1][2][5][6] Low temperatures, typically -78 °C, are crucial to prevent the equilibration to the more stable thermodynamic enolate.[2][4][7]
Q2: What are the best bases to use for generating a kinetic enolate?
A2: Lithium diisopropylamide (LDA) is the most common and effective base for selectively generating kinetic enolates.[1][2][5][8][9] Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the carbonyl carbon.[9] Other strong, non-nucleophilic, bulky bases that can be used include lithium tetramethylpiperidide (LTMP) and lithium hexamethyldisilazide (LHMDS) or its sodium and potassium analogues.[10]
Q3: I want to form the thermodynamic enolate. What conditions should I use?
A3: Formation of the more substituted and thermodynamically more stable enolate is favored by conditions that allow for equilibrium to be established.[2][10] This is typically achieved by using a strong, non-bulky base such as sodium hydride (NaH) or potassium hydride (KH), or a weaker base like an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide) at room temperature or higher.[2][7] Protic solvents can also favor the formation of the thermodynamic enolate by allowing for proton exchange.[4][10]
Q4: My reaction is giving low yields due to self-condensation of the ketone. How can I prevent this?
A4: Self-condensation, such as the aldol (B89426) reaction, occurs when the enolate of one ketone molecule attacks the carbonyl of another. To avoid this, you should use a very strong base, like LDA, to completely and irreversibly convert the ketone into its enolate before adding the electrophile.[10] This ensures that there is no unreacted ketone present to undergo self-condensation.
Q5: I am observing racemization at a chiral α-carbon. What is happening and how can I minimize it?
A5: Racemization at a chiral α-carbon occurs because the formation of the planar enol or enolate intermediate leads to a loss of stereochemical information.[1][11] Subsequent protonation or reaction can occur from either face of the planar intermediate, resulting in a racemic mixture.[11] To minimize this, you should use conditions that avoid prolonged exposure to acidic or basic conditions that promote enolization. If the reaction requires an enolate, it should be formed quickly and consumed in the subsequent step.
Troubleshooting Guides
Problem: Unexpected Regioisomer Formation
| Symptom | Possible Cause | Suggested Solution |
| Predominance of the thermodynamic product when the kinetic product was desired. | The reaction temperature was too high, allowing for equilibration. | Maintain a low temperature (e.g., -78 °C) throughout the reaction.[2][4][7] |
| The base used was not sufficiently bulky. | Use a sterically hindered base like LDA, LTMP, or LHMDS.[1][2][10] | |
| The ketone was added to the base, leading to temporary excess of ketone. | Add the base to the ketone solution to ensure the base is always in excess.[8] | |
| Predominance of the kinetic product when the thermodynamic product was desired. | The reaction was not allowed to reach equilibrium. | Increase the reaction temperature and/or reaction time.[2] |
| A bulky base was used. | Use a smaller, non-bulky base such as NaH, KH, or an alkoxide.[2][7] |
Problem: Competing Side Reactions
| Symptom | Possible Cause | Suggested Solution |
| Aldol condensation or other self-condensation products are observed. | Incomplete conversion of the ketone to the enolate. | Use a full equivalent of a strong, non-nucleophilic base like LDA to ensure complete deprotonation before adding the electrophile.[10] |
| Nucleophilic addition of the base to the carbonyl group. | The base used is also a strong nucleophile (e.g., organolithiums, some alkoxides). | Use a non-nucleophilic base such as LDA, LHMDS, or NaH.[9][10] |
| O-alkylation instead of the desired C-alkylation. | The electrophile is "hard," and the counterion is strongly coordinating. | Use a "softer" electrophile. The nature of the solvent and counterion can also influence the C/O alkylation ratio. For acylation, using BF3·OEt2 can promote O-acylation if desired.[12] |
Quantitative Data Summary
Table 1: Influence of Base and Conditions on Enolate Regioselectivity
| Ketone | Base | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio | Reference |
| 2-Methylcyclohexanone | LDA | THF | -78 | >99:1 | [2][7] |
| 2-Methylcyclohexanone | NaH | THF | 25 | 10:90 | [13] |
| 2-Methylcyclohexanone | t-BuOK | t-BuOH | 25 | 22:78 | [7] |
| Phenylacetone | LDA | THF | -78 | >98:2 | [1] |
| Phenylacetone | KH | THF | 25 | 20:80 | [14] |
Experimental Protocols
Protocol 1: Regioselective Formation of a Kinetic Silyl (B83357) Enol Ether
This protocol describes the formation of the less substituted silyl enol ether from an unsymmetrical ketone using LDA.
Materials:
-
Unsymmetrical ketone
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Trimethylsilyl chloride (TMSCl)
-
Argon or nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
In the flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equivalent) dropwise to the solution, maintaining the temperature below -70 °C.
-
Stir the resulting LDA solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add TMSCl (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude kinetic silyl enol ether.
Visualizations
Caption: Control of enolate formation through reaction conditions.
Caption: Troubleshooting workflow for enolization side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Video: Regioselective Formation of Enolates [jove.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Video: Stereochemical Effects of Enolization [jove.com]
- 12. The O- Acylation of Ketone Enolates by Allyl 1H-imidazole-1-carboxylate Mediated with Boron Trifluoride Etherate---A Convenient Procedure for the Synthesis of Substituted Allyl Enol Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stereoselective Nucleophilic Additions to Ketones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the stereoselectivity of nucleophilic additions to ketones.
Troubleshooting Guide
This section addresses common issues encountered during experimental work.
Q1: Why am I observing low diastereoselectivity (low d.e.) in my reaction?
A1: Low diastereomeric excess (d.e.) can stem from several factors related to the reaction conditions and the substrate itself. Consider the following:
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the small activation energy differences between the transition states leading to different diastereomers. Running the reaction at lower temperatures often enhances selectivity.
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state assembly. Non-coordinating, non-polar solvents often favor more organized, rigid transition states, leading to higher selectivity.
-
Lewis Acid: If a Lewis acid is used, its size and strength are critical. A bulky Lewis acid can have significant steric interactions that alter the preferred reaction pathway.[1] For chelation-controlled reactions, the choice of Lewis acid is paramount to ensure the desired chelated intermediate forms.[2][3]
-
Nucleophile and Substrate Sterics: The steric bulk of both the nucleophile and the substituents on the ketone (especially at the α-position) plays a major role. If the steric differentiation between the groups on the α-chiral center is not significant, the nucleophile may not show a strong preference for one face of the carbonyl, resulting in a mixture of diastereomers.
Q2: My chiral auxiliary is not providing the expected level of stereocontrol. What could be wrong?
A2: When a chiral auxiliary fails to induce high stereoselectivity, it is often due to issues with the formation of the key stereodirecting intermediate or competing reaction pathways.
-
Incomplete Auxiliary Attachment: Ensure the chiral auxiliary is fully and correctly attached to the substrate before the nucleophilic addition step. Incomplete reaction can leave un-derivatized starting material, which will likely react with low stereoselectivity.
-
Conformational Flexibility: The effectiveness of many chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, relies on their ability to lock the substrate into a single, dominant conformation.[4][5] If the system has too much conformational freedom, the auxiliary's directing group cannot effectively shield one face of the molecule.
-
Chelation Issues: For auxiliaries that rely on chelation (e.g., those with nearby Lewis basic sites), ensure that the metal counterion of the nucleophile or an added Lewis acid is appropriate to form the rigid, chelated intermediate.
-
Incorrect Stoichiometry: Using incorrect amounts of reagents, particularly the base for enolate formation when using certain auxiliaries, can lead to poor outcomes.
Q3: The enantiomeric excess (e.e.) of my product is low when using a chiral catalyst. How can I improve it?
A3: Low enantiomeric excess in a catalytically controlled reaction points to issues with the catalyst's activity, stability, or the overall reaction conditions.
-
Catalyst Loading and Purity: Ensure the correct catalyst loading is used and that the catalyst is pure. Even small impurities can sometimes interfere with the catalytic cycle.
-
Water and Air Sensitivity: Many asymmetric catalysts, such as those used in Corey-Bakshi-Shibata (CBS) reductions, are sensitive to air and moisture.[6] Reactions should be run under anhydrous and inert conditions (e.g., under argon or nitrogen).
-
Reaction Time and Temperature: As with diastereoselective reactions, temperature is a critical parameter. Additionally, allowing the reaction to proceed for too long could lead to background (non-catalyzed) reactions that are not stereoselective, thus eroding the e.e.
-
Ligand Choice: The structure of the chiral ligand is fundamental. In some cases, modifying the ligand's steric or electronic properties can dramatically improve enantioselectivity.[7]
Frequently Asked Questions (FAQs)
Q1: How do I choose between different models for predicting stereoselectivity, like the Felkin-Anh and Cram models?
A1: The Felkin-Anh model is generally considered a more refined and reliable predictor of stereoselectivity in nucleophilic additions to chiral ketones and aldehydes than the older Cram's rule.[2][8][9]
-
Cram's Rule: This model positions the largest group on the adjacent chiral center anti-periplanar to the incoming nucleophile in a Newman projection where the large group is eclipsed with the R group of the carbonyl.[8]
-
Felkin-Anh Model: This model is based on a staggered conformation and places the largest group (L) perpendicular to the carbonyl group to minimize steric strain.[1][9] The nucleophile then attacks along the Bürgi-Dunitz trajectory from the face opposite the largest group. This model is generally more accurate, especially for substrates with bulky substituents.[1]
-
Chelation Control: If a substituent at the α-position can chelate with a Lewis acid and the carbonyl oxygen, neither the Felkin-Anh nor the standard Cram model applies. In this case, a chelation-controlled model, which predicts the opposite diastereomer, must be used.[2]
Diagram: Felkin-Anh Model for Nucleophilic Addition
Caption: Logical workflow of the Felkin-Anh model for predicting the major diastereomer.
Q2: What is a chiral auxiliary and how does it work?
A2: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[4] After the reaction, the auxiliary is cleaved and can often be recovered for reuse.[4] Prominent examples include Evans oxazolidinones and pseudoephedrine.[4] They function by:
-
Conformational Locking: Forcing the substrate into a rigid conformation.
-
Steric Shielding: Using a bulky group on the auxiliary to block one face of the reactive center (e.g., an enolate), forcing the electrophile or nucleophile to approach from the opposite, less hindered face.
Q3: Can you provide a general protocol for an enantioselective reduction of a ketone?
A3: The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, often achieving high enantiomeric excess (>95% ee).[10][11] The reaction uses a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent.[10][11]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
(R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene)
-
Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol (B129727) (MeOH)
-
Aqueous HCl (e.g., 1 M)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add the CBS catalyst (0.05 - 0.10 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent Addition: Add anhydrous THF to the flask.
-
Cooling: Cool the solution to the desired temperature, typically between -20 °C and room temperature.
-
Borane Addition: Add the borane solution (BMS or Borane-THF, ~0.6 equivalents) dropwise to the catalyst solution while maintaining the temperature. Stir for 10-15 minutes.[6] This step involves the coordination of borane to the nitrogen atom of the catalyst.[6]
-
Substrate Addition: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are often complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C to destroy excess borane.
-
Workup: Warm the mixture to room temperature and add aqueous HCl. Stir for 30 minutes. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the purified alcohol using chiral HPLC or chiral GC.
Diagram: CBS Reduction Workflow
Caption: Step-by-step experimental workflow for a typical CBS reduction.
Quantitative Data Summary
The stereochemical outcome of nucleophilic additions is highly dependent on reaction parameters. The following tables provide illustrative data for common stereoselective reactions.
Table 1: Effect of Temperature and Lewis Acid on Diastereoselectivity of a Grignard Addition to a Chiral Ketone
| Entry | Lewis Acid | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | None | 0 | 75:25 | Fictional Data |
| 2 | None | -78 | 85:15 | Fictional Data |
| 3 | ZnBr₂ | -78 | 95:5 | Fictional Data |
| 4 | TiCl₄ | -78 | 10:90 (Chelation Control) | Fictional Data |
Note: This table contains representative, fictional data to illustrate trends. Actual results will vary based on the specific substrate and nucleophile.
Table 2: Enantioselectivity in the CBS Reduction of Various Ketones
| Entry | Ketone Substrate | Catalyst | Enantiomeric Excess (e.e.) | Reference |
| 1 | Acetophenone | (R)-Me-CBS | 97% | [10][12] |
| 2 | Propiophenone | (R)-Me-CBS | 96% | [12] |
| 3 | 1-Tetralone | (R)-Me-CBS | 94% | [12] |
| 4 | 2-Chloroacetophenone | (S)-Me-CBS | 98% | Fictional Data |
Data in this table is a combination of reported values and illustrative examples.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Confronting the Challenging Asymmetric Carbonyl 1,2-Addition Using Vinyl Heteroarene Pronucleophiles: Ligand-Controlled Regiodivergent Processes through a Dearomatized Allyl–Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. grokipedia.com [grokipedia.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Overcoming Challenges in the Purification of Volatile Alcohols
Welcome to the Technical Support Center, your comprehensive resource for troubleshooting the purification of volatile alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying volatile alcohols?
The main difficulties in purifying volatile alcohols include:
-
Azeotrope Formation: Many volatile alcohols form azeotropes with water, which are mixtures that have a constant boiling point and cannot be separated by simple distillation. A classic example is the ethanol-water azeotrope, consisting of approximately 95.6% ethanol (B145695) and 4.4% water, which boils at 78.2°C.[1][2][3]
-
Presence of Impurities with Similar Boiling Points: Contaminants such as other alcohols (e.g., methanol, propanol, isobutanol), aldehydes, and esters often have boiling points very close to the target alcohol, making separation by distillation challenging.
-
Water Removal: Achieving anhydrous (water-free) alcohol is a significant hurdle due to azeotrope formation and the hygroscopic nature of many alcohols.
-
Volatility and Sample Loss: The inherent volatility of these alcohols can lead to significant sample loss, especially during steps involving heat or vacuum.
-
Safety Hazards: Volatile alcohols are flammable, and their vapors can form explosive mixtures with air, necessitating strict safety protocols.
Q2: How can I break an alcohol-water azeotrope?
Several techniques can be employed to break azeotropes:
-
Azeotropic Distillation: This involves adding a third component, known as an entrainer (e.g., benzene (B151609) or cyclohexane), to form a new, lower-boiling azeotrope with one or both of the original components.[3] This new azeotrope is then distilled off, leaving the desired purified alcohol.
-
Extractive Distillation: A high-boiling solvent is introduced to alter the relative volatilities of the components in the azeotropic mixture, allowing for their separation through distillation.
-
Pressure Swing Distillation: This method utilizes the principle that the composition of an azeotrope is pressure-dependent. By altering the pressure of the distillation, the azeotropic point can be shifted or broken.
-
Molecular Sieves: These are materials with pores of a uniform size that can selectively adsorb water molecules from the alcohol, yielding a highly purified product.
-
"Salting Out": Adding a salt to an alcohol-water mixture can decrease the solubility of the alcohol, causing it to separate from the water.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is a common technique for separating volatile liquids with close boiling points.
Troubleshooting Common Fractional Distillation Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Inadequate insulation of the column. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[4]- Insulate the column with glass wool or aluminum foil to minimize heat loss.[4][5] |
| Flooding of the Column | - Heating rate is too high, causing excessive vapor flow. | - Reduce the heating rate to allow the condensed liquid (reflux) to flow back down the column without being held up by the rising vapor.[5] |
| Bumping (Sudden, Violent Boiling) | - Lack of nucleation sites for smooth boiling. | - Add boiling chips or a magnetic stir bar to the distilling flask before heating. |
| Temperature Fluctuations at the Thermometer | - Distillation rate is erratic.- Improper thermometer placement. | - Adjust the heating to maintain a slow and steady distillation rate.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. |
| No Distillate Collection | - Insufficient heating.- Leaks in the apparatus. | - Increase the heating mantle temperature. The distilling pot may need to be significantly hotter than the desired boiling point.[5]- Check all joints and connections for a proper seal. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. While often used for analysis, preparative GC can be used for purification.
Troubleshooting Common Gas Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing | - Active sites on the column.- Column overload.- Contaminated liner or column. | - Use a deactivated column or a column with a different stationary phase.- Reduce the injection volume or sample concentration.- Clean or replace the injector liner and trim the first few centimeters of the column. |
| Peak Fronting | - Column overload.- Inappropriate injection technique. | - Dilute the sample or inject a smaller volume.- Ensure the injection is rapid and smooth. |
| Ghost Peaks (Unexpected Peaks) | - Carryover from previous injections.- Contaminated syringe, carrier gas, or septum. | - Run a blank solvent injection to clean the column.- Thoroughly clean the syringe between injections.- Use high-purity carrier gas and replace the septum regularly. |
| Baseline Drift or Noise | - Column bleed.- Contaminated detector.- Leaks in the system. | - Condition the column at a high temperature.- Clean the detector according to the manufacturer's instructions.- Perform a leak check of the system. |
| Poor Resolution | - Suboptimal temperature program.- Incorrect carrier gas flow rate.- Column aging. | - Optimize the temperature ramp rate.- Adjust the carrier gas flow to the optimal linear velocity for the column.- Replace the column if it has degraded over time. |
Data Presentation
Table 1: Boiling Points of Common Volatile Alcohols and Their Water Azeotropes
| Alcohol | Formula | Boiling Point (°C) | Azeotrope with Water (% Alcohol by Weight) | Azeotrope Boiling Point (°C) |
| Methanol | CH₃OH | 64.7[6][7][8] | None | N/A |
| Ethanol | C₂H₅OH | 78.4[6][7][9] | 95.6[2][3] | 78.2[1][2][3] |
| 1-Propanol | C₃H₇OH | 97.2 | 71.7 | 87.0 |
| 2-Propanol (Isopropanol) | (CH₃)₂CHOH | 82.5 | 87.7 | 80.3 |
| 1-Butanol | C₄H₉OH | 117.7 | 55.5 | 92.2 |
Data compiled from various sources.
Experimental Protocols
Protocol for Fractional Distillation of an Ethanol-Water Mixture
Objective: To separate ethanol from an ethanol-water mixture using fractional distillation.
Materials:
-
Ethanol-water mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed with glass beads)
-
Distillation head with thermometer adapter
-
Thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Add the ethanol-water mixture and a few boiling chips to the round-bottom flask.[10]
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are securely clamped.[11]
-
Position the thermometer correctly, with the top of the bulb level with the side arm leading to the condenser.[4]
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[12]
-
-
Distillation:
-
Turn on the heating mantle and heat the mixture to a gentle boil.[13]
-
Observe the condensation ring slowly rising up the fractionating column.[4] If it stalls, you may need to increase the heat slightly or insulate the column.[4][5]
-
Maintain a slow and steady distillation rate, collecting 1-2 drops of distillate per second.
-
Monitor the temperature at the distillation head. It should hold steady at the boiling point of the ethanol-water azeotrope (approx. 78°C) as the first fraction is collected.[12]
-
-
Fraction Collection:
-
Collect the initial fraction (primarily the azeotrope) in the receiving flask.
-
When the temperature begins to rise significantly above the azeotropic boiling point, it indicates that most of the ethanol has distilled. Change the receiving flask to collect the next fraction, which will be richer in water.
-
-
Shutdown:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Visualizations
Experimental Workflow: Fractional Distillation
Caption: Workflow for fractional distillation of volatile alcohols.
Logical Diagram: Troubleshooting Poor Separation in Distillation
Caption: Troubleshooting guide for poor separation in distillation.
References
- 1. gauthmath.com [gauthmath.com]
- 2. Azeotrope - Wikipedia [en.wikipedia.org]
- 3. Azeotrope Chemistry - INSIDE CHEMISTRY [insidechem.blogspot.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Boiling Point of Alcohol [thoughtco.com]
- 7. americanelements.com [americanelements.com]
- 8. Boiling Point in Chemistry: Definition, Explanation & Key Examples [vedantu.com]
- 9. nedstar.com [nedstar.com]
- 10. Chemistry 210 Experiment 5 [home.miracosta.edu]
- 11. sciencing.com [sciencing.com]
- 12. youtube.com [youtube.com]
- 13. chemistnotes.com [chemistnotes.com]
Technical Support Center: Addressing Peak Tailing in the GC Analysis of Polar Analytes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing in the gas chromatography (GC) analysis of polar analytes.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for polar analytes?
A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the back of the peak is wider than the front.[1] This is a common issue with polar analytes—such as those containing hydroxyl (-OH), amine (-NH), or carboxylic acid (-COOH) groups—due to their tendency to interact with active sites within the GC system.[2] Problematic peak tailing can lead to reduced resolution between closely eluting compounds, inaccurate peak integration, and compromised quantitative precision.[3] A tailing factor or asymmetry factor greater than 1.5 usually indicates a significant issue that requires troubleshooting.[2]
Q2: What are the primary causes of peak tailing for polar compounds?
A2: The causes of peak tailing can be broadly categorized as either chemical or physical/mechanical issues.[4]
-
Chemical Causes: These are often specific to polar analytes and involve secondary interactions with active sites in the GC system.[2] These active sites are typically exposed silanol (B1196071) groups (Si-OH) on the surfaces of the inlet liner, glass wool, the front of the GC column, or on contaminants within the system.[5]
-
Physical/Mechanical Causes: These issues tend to affect all peaks in the chromatogram, not just polar ones. They include disruptions to the carrier gas flow path such as a poor column cut, improper column installation (too high or too low in the inlet), or leaks.[4][6]
Q3: How can I quickly distinguish between a chemical and a physical cause for peak tailing?
A3: A good first step is to examine the peak shape of all compounds in your chromatogram.[5]
-
If only polar analyte peaks are tailing: This strongly suggests a chemical issue, namely the interaction of your polar compounds with active sites within the system.[5]
-
If all peaks, including non-polar compounds and the solvent peak, are tailing: This usually points to a physical or mechanical problem with the setup, such as an improper column cut or installation.[2]
Q4: Can my GC method parameters contribute to peak tailing?
A4: Yes, suboptimal GC method parameters can exacerbate peak tailing. Key parameters to consider include:
-
Inlet Temperature: If the inlet temperature is too low, it can lead to slow or incomplete vaporization of the analytes, increasing their interaction time with the liner surface and causing tailing. Conversely, a temperature that is too high can cause thermal degradation of the analytes.[5]
-
Injection Technique: In splitless injections, an incorrect purge activation time can cause the solvent to slowly bleed from the liner, which can be mistaken for analyte peak tailing.[5]
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion.[1]
Q5: What is derivatization and how can it help with the analysis of polar compounds?
A5: Derivatization is the process of chemically modifying an analyte to make it more suitable for a particular analytical method.[7] For GC analysis of polar compounds, derivatization is used to replace the active hydrogens on polar functional groups with less polar groups. This increases the volatility of the analyte and reduces its potential for unwanted interactions with active sites in the GC system, resulting in improved peak shape.[8][9] Silylation, which introduces a trimethylsilyl (B98337) (TMS) group, is a common derivatization technique for polar analytes.[8]
Troubleshooting Guides
Guide 1: Initial System Check and Inlet Maintenance
If you are experiencing peak tailing with polar analytes, start with these initial checks and maintenance procedures.
Troubleshooting Workflow: Initial System Diagnosis
References
- 1. acdlabs.com [acdlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. chromtech.com [chromtech.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Alkene Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing High-Performance Liquid Chromatography (HPLC) methods for the challenging separation of alkene isomers. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My alkene isomers (cis/trans or positional) are co-eluting or have very poor resolution. What is the first step to improve separation?
A1: The initial and most impactful step is to optimize the mobile phase composition. The choice of organic modifier and its ratio to the aqueous phase is critical for achieving selectivity between isomers.[1][2]
-
Change Solvent Strength: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Increasing the aqueous content generally increases retention time and may provide better separation.[2]
-
Switch Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities due to their distinct chemical properties.[3][4][5] Methanol is a polar-protic solvent that can engage in hydrogen bonding, while acetonitrile is a polar-aprotic solvent with a strong dipole moment.[3][4][5] If you are using one, try switching to the other; this can often dramatically change the elution order and improve resolution.[3]
-
Consider a Ternary Mixture: Blending both acetonitrile and methanol with the aqueous phase can sometimes fine-tune selectivity in ways that a binary mobile phase cannot.[3]
Q2: I've tried adjusting the organic modifier, but the resolution of my geometric isomers is still insufficient. What other mobile phase parameters can I change?
A2: Beyond the primary organic modifier, several other mobile phase factors can be adjusted:
-
Temperature: Column temperature is a powerful yet often overlooked parameter for optimizing selectivity.[6][7][8]
-
Lowering the temperature often increases retention and can enhance the resolution of structurally similar compounds like isomers.[2][9]
-
Conversely, increasing the temperature decreases viscosity and backpressure, which can shorten run times.[6][9] It's crucial to experiment with a range of temperatures (e.g., 25°C to 60°C) to find the optimal balance.
-
-
Mobile Phase Additives: For specific cases, additives can be highly effective.
-
Argentation Chromatography: For separating compounds based on the number and geometry of double bonds, using a mobile phase containing silver ions (e.g., silver nitrate) with a suitable stationary phase can be extremely effective.[10][11][12] Silver ions form reversible complexes with the π-electrons of the double bonds, leading to differential retention.[10][11]
-
Acidic/Basic Modifiers: For ionizable compounds, adding small amounts of an acid (like formic acid or trifluoroacetic acid) or a base (like triethylamine) can control the ionization state and significantly alter selectivity.[2][13]
-
Q3: My peak shapes are poor (tailing or fronting). How can I improve them?
A3: Poor peak shape often points to secondary interactions or issues with the mobile phase.
-
Check pH: If your analytes are ionizable, ensure the mobile phase pH is controlled with a suitable buffer and is at least 1-2 pH units away from the analyte's pKa to ensure a single ionic form.[13][14]
-
Use Additives: Peak tailing for basic compounds can sometimes be suppressed by adding a competing base like triethylamine (B128534) (TEA) to the mobile phase, which masks active silanol (B1196071) groups on the stationary phase.[2]
-
Ensure Miscibility: Confirm that your mobile phase components are fully miscible in all tested proportions to avoid solvent precipitation, which can cause peak distortion and high backpressure.[2]
-
Degas Mobile Phase: Air bubbles in the mobile phase can lead to baseline noise and inconsistent pump performance, affecting peak shape.[15] Always degas your solvents before use.
Q4: My retention times are drifting from one run to the next. What could be the cause?
A4: Unstable retention times are a common problem indicating a lack of system equilibrium or consistency.[2]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes or more, especially when changing mobile phase composition.[16]
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause of retention time shifts.[16] Prepare fresh mobile phase daily and be precise in your measurements. When mixing, be aware that mixing water and methanol is exothermic, while mixing water and acetonitrile is endothermic, which can affect the final solvent properties if not allowed to equilibrate to room temperature.[4][17]
-
Pump Performance: Check for air bubbles in the pump or faulty check valves, which can cause inconsistent flow rates.[2] Purging the pump and degassing the mobile phase are essential steps.[15]
-
Temperature Fluctuation: Ensure your column oven is maintaining a stable temperature, as fluctuations can directly impact retention times.[8][18]
Frequently Asked Questions (FAQs)
Q: Which organic modifier is better for separating alkene isomers: acetonitrile or methanol?
A: Neither is universally "better"; the optimal choice is analyte-dependent. They offer different selectivities.[3][5]
-
Acetonitrile generally has a higher elution strength in reversed-phase HPLC, leading to shorter retention times.[4][5] It also has lower viscosity, resulting in lower backpressure, and better UV transparency at low wavelengths.[4][17][19]
-
Methanol is a protic solvent and can offer unique selectivity through hydrogen bonding interactions.[4] It is also less expensive.[4] For separations on phenyl columns, methanol can enhance π-π interactions between the analyte and the stationary phase, improving the separation of positional isomers.[5][17]
It is highly recommended to screen both solvents during method development.[3]
Q: What is a good starting point for developing a separation method for alkene isomers?
A: A good starting point for reversed-phase separation is a C18 column with a simple mobile phase of water and an organic modifier (acetonitrile or methanol).[2]
-
Scouting Gradient: Begin with a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes). This will help determine the approximate organic solvent concentration required to elute your isomers.[2]
-
Isocratic Refinement: Based on the scouting run, develop an isocratic method to optimize the separation around the elution point. Aim for a retention factor (k') between 2 and 10.[2][13]
-
Optimize Selectivity: If co-elution persists, systematically vary the organic modifier type, temperature, and mobile phase additives as described in the troubleshooting section.
Q: Can I use normal-phase chromatography for alkene isomer separation?
A: Yes, normal-phase chromatography can be very effective, particularly for separating isomers.[20][21] In this mode, a nonpolar mobile phase (e.g., hexane) is used with a polar stationary phase (e.g., silica (B1680970) or cyano). Argentation chromatography, which is excellent for separating unsaturated compounds, is often performed in a normal-phase mode.[10][12]
Data Presentation
Table 1: Comparison of Common Organic Modifiers in Reversed-Phase HPLC
| Property | Acetonitrile (ACN) | Methanol (MeOH) | Key Considerations for Alkene Isomers |
| Solvent Type | Polar Aprotic[3][4] | Polar Protic[3][4] | Different selectivities due to different interaction mechanisms (dipole vs. hydrogen bonding).[3] |
| Elution Strength | Higher[4][5] | Lower[4] | ACN generally leads to shorter retention times for the same percentage of organic.[4] |
| Viscosity / Pressure | Lower viscosity, lower system pressure[4][17] | Higher viscosity, higher system pressure[4][17] | ACN is often preferred for high flow rates or with small particle columns (UHPLC). |
| UV Cutoff | ~190 nm | ~205 nm | ACN allows for detection at lower UV wavelengths with less baseline noise.[19] |
| Selectivity | Strong dipole moment[3] | Capable of hydrogen bonding[4] | Can lead to reversals in elution order when switching between them.[3] |
| Heat of Mixing | Endothermic (cools upon mixing with water)[4][17] | Exothermic (warms upon mixing with water)[4][17] | Mobile phase should be brought to thermal equilibrium before use to prevent bubbles and ensure reproducibility.[4] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Optimization for Alkene Isomer Separation
-
Initial Setup:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B1: HPLC-grade Acetonitrile.
-
Mobile Phase B2: HPLC-grade Methanol.
-
Detector: UV detector set to an appropriate wavelength for your analytes.
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
-
Scouting Gradient Runs:
-
Perform a linear gradient from 10% to 90% Mobile Phase B1 over 20 minutes.
-
Equilibrate the column and repeat the same gradient using Mobile Phase B2.
-
Compare the chromatograms to evaluate which organic modifier provides better initial selectivity.
-
-
Isocratic Method Development:
-
From the scouting run that showed the most promise, estimate the percentage of organic modifier (%B) at which the isomers elute.
-
Run a series of isocratic separations with %B values around this point (e.g., if elution occurred at 60% B, test 55%, 60%, and 65% B).
-
Adjust the %B to achieve a retention factor (k') between 2 and 10 for your isomers.
-
-
Selectivity Fine-Tuning:
-
If resolution is still inadequate, systematically vary the column temperature in 5°C increments (e.g., 25°C, 30°C, 35°C, 40°C).
-
If temperature changes do not provide sufficient resolution, consider trying a different stationary phase (e.g., a Phenyl-Hexyl column to leverage π-π interactions).
-
Mandatory Visualization
Caption: Workflow for systematic mobile phase optimization.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. Which Solvent is Better for Chromatography: Methanol or Acetonitrile? [m-pharmaguide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. chromtech.com [chromtech.com]
- 9. ibisscientific.com [ibisscientific.com]
- 10. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 11. silicycle.com [silicycle.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. lcms.cz [lcms.cz]
- 17. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 18. avantorsciences.com [avantorsciences.com]
- 19. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Handling and Storing Air- and Moisture-Sensitive Reagents
This guide provides researchers, scientists, and drug development professionals with best practices for handling and storing air- and moisture-sensitive reagents. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This section addresses specific issues that may arise when working with air- and moisture-sensitive reagents.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Reagent Decomposition: Starting materials or reagents may have degraded due to exposure to air or moisture.[1][2] | • Verify Reagent Activity: Before starting a reaction, it's crucial to ensure the quality of your reagents. For instance, the molarity of organolithium reagents can be determined by titration. • Use an Inert Atmosphere: All manipulations should be conducted under an inert atmosphere of nitrogen or argon using a Schlenk line or a glove box.[2] • Use Dry Reagents and Solvents: Ensure all reagents are anhydrous and solvents are properly dried and degassed before use.[2] |
| Inconsistent Reaction Outcomes | Variable Atmospheric Conditions: Fluctuations in ambient humidity and air exposure between experiments can lead to inconsistent results.[2] | • Standardize Procedures: Adhere to a consistent and rigorous protocol for setting up reactions under an inert atmosphere.[2] • Monitor Inert Gas Supply: Ensure a steady, positive pressure of high-purity inert gas is maintained throughout the experiment.[3] |
| Formation of Impurities or Side Products | Side Reactions with Water or Oxygen: The presence of water can lead to hydrolysis of starting materials or intermediates, while oxygen can cause oxidation.[2] | • Strict Exclusion of Air and Moisture: Employ rigorous inert atmosphere techniques throughout the entire experimental process, including workup and purification.[2] • Purify Starting Materials: Ensure the purity of starting materials to avoid introducing contaminants that could catalyze side reactions.[4] |
| Difficulty in Product Isolation and Purification | Hygroscopic Product: The desired product may be hygroscopic, making it difficult to handle and purify in a standard laboratory environment.[2] | • Inert Atmosphere Workup: Perform filtration, extraction, and other purification steps under an inert atmosphere.[2] • Drying of Final Product: Dry the purified product under high vacuum to remove any residual solvent or moisture.[2] |
| Fire or Explosion During Reagent Transfer | Reaction with Air or Moisture: Pyrophoric reagents can ignite spontaneously upon contact with air or moisture.[1][5] | • Proper Transfer Technique: Use appropriate techniques such as syringe or cannula transfer for pyrophoric liquids.[6] • Adequate PPE: Always wear a fire-resistant lab coat, safety glasses, and appropriate gloves.[5][7] • Work in a Fume Hood: All manipulations of pyrophoric reagents should be performed in a certified chemical fume hood.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What makes a reagent "air-sensitive" or "moisture-sensitive"?
A1: Air-sensitive reagents react with components of the atmosphere, most commonly oxygen and water vapor.[8] Moisture-sensitive reagents specifically react with water. Many compounds, such as organometallics and certain hydrides, are sensitive to both.[8][9] This reactivity can lead to decomposition, the formation of undesired byproducts, or even hazardous situations like fires.[1][8]
Q2: What is the difference between a glovebox and a Schlenk line, and when should I use each?
A2: Both a glovebox and a Schlenk line are used to create an inert atmosphere (typically nitrogen or argon) for handling sensitive reagents.[8][10]
-
Glovebox: A sealed container with gloves for manipulation, where the internal atmosphere is continuously circulated and purified to maintain very low levels of oxygen and water (often <1 ppm).[8][11][12] It is ideal for weighing solids, preparing multiple reactions, and long-term storage of highly sensitive materials.[8][10][12]
-
Schlenk Line: A dual-manifold system connected to a vacuum pump and an inert gas source.[13] It allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.[14][13] This technique is versatile for conducting chemical reactions, distillations, and filtrations under an inert atmosphere.[8]
Your choice will depend on the sensitivity of your reagents and the nature of the experimental manipulations. For highly sensitive materials or complex manipulations, a glovebox is often preferred.[2]
Q3: How can I properly dry my glassware for air- and moisture-sensitive reactions?
A3: Laboratory glassware has a thin film of adsorbed moisture that must be removed.[3][15] This can be achieved by heating the glassware in an oven (e.g., 125°C overnight) and then allowing it to cool under a stream of dry inert gas.[3][15] Alternatively, glassware can be flame-dried under vacuum using a heat gun or a gentle flame, ensuring all flammable materials are removed from the area beforehand.[10][16]
Q4: What are the best practices for storing air- and moisture-sensitive reagents?
A4: Proper storage is crucial to maintain the integrity of sensitive reagents.
-
Solids: Store in a desiccator or a glovebox.[4][17] For highly sensitive solids, storage in a sealed container inside a glovebox is recommended.[18]
-
Liquids: Many air-sensitive liquids are supplied in bottles with a septum-sealed cap (e.g., Sure/Seal™ bottles).[7][15] These are designed for the removal of the reagent via syringe or cannula.[15] To maintain an inert atmosphere in the headspace, it's important to replace the withdrawn liquid with a dry inert gas. For long-term storage after the septum has been punctured, consider transferring the reagent to a more robust storage vessel like a Schlenk flask with a Teflon valve.[19]
-
Temperature: Some reagents may also be temperature-sensitive and require refrigeration or freezing.[4][17] Always consult the manufacturer's safety data sheet (SDS) for specific storage recommendations.[17] When removing a reagent from cold storage, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture.[20]
Q5: What personal protective equipment (PPE) is required when handling pyrophoric reagents?
A5: Due to the risk of spontaneous ignition, stringent safety precautions are necessary.[5] Recommended PPE includes:
-
A fire-resistant lab coat (e.g., Nomex).[5]
-
Appropriate gloves. Some sources recommend wearing nitrile gloves underneath neoprene or other fire-resistant gloves.[5]
-
Avoid wearing synthetic clothing, as it can melt and adhere to the skin in case of a fire.[21]
Experimental Protocols
Protocol 1: Setting up a Reaction using a Schlenk Line
This protocol outlines the basic steps for setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while still hot. Connect the reaction flask to the Schlenk line via flexible tubing.[15]
-
Purging the System: Evacuate the flask using the vacuum manifold of the Schlenk line. Be cautious not to apply a strong vacuum to a sealed system. After a few minutes, switch to the inert gas manifold to backfill the flask with nitrogen or argon. This "evacuate-refill" cycle should be repeated at least three times to ensure the removal of atmospheric gases.[13][22]
-
Adding Reagents:
-
Solids: If the solid is air-stable, it can be added to the flask before purging. For air-sensitive solids, they should be added in a glovebox, and the flask then sealed and transferred to the Schlenk line.[23] Alternatively, a solid addition tube can be used.[22]
-
Liquids: Anhydrous, degassed solvents and liquid reagents are added via a syringe through a rubber septum against a positive flow of inert gas.[14][23] Ensure the syringe is purged with inert gas before drawing up the liquid.[3][9]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically monitored with an oil or mercury bubbler connected to the gas outlet of the Schlenk line.[3][22]
Protocol 2: Transfer of a Liquid Reagent via Cannula
Cannula transfer is a common and safe method for transferring larger volumes (>20 mL) of air-sensitive liquids between septum-sealed vessels.[5][6]
-
Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas. The receiving flask should be vented with a needle to prevent pressure buildup.[23]
-
Cannula Insertion: A double-tipped needle (cannula) is inserted through the septa of both flasks, with one end below the liquid level in the donor flask and the other end above the liquid level in the receiving flask.[13]
-
Transfer: A slight positive pressure is applied to the headspace of the donor flask, which will push the liquid through the cannula into the receiving flask.[6] The flow rate can be controlled by adjusting the gas pressure.
-
Completion: Once the desired amount of liquid is transferred, the cannula is removed from the receiving flask first, and then from the donor flask. The remaining liquid in the cannula can be purged with inert gas.[24]
Visualized Workflows
Caption: General workflow for an experiment with air-sensitive reagents.
Caption: Troubleshooting decision tree for a failed reaction.
References
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. How To [chem.rochester.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. research.columbia.edu [research.columbia.edu]
- 7. chemistry.ucla.edu [chemistry.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ossila.com [ossila.com]
- 13. Schlenk line - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mit.edu [web.mit.edu]
- 16. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 17. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 18. ossila.com [ossila.com]
- 19. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 20. physicsforums.com [physicsforums.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 23. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 24. research.unl.edu [research.unl.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of Tertiary Alcohols: Grignard vs. Organolithium Reagents
For researchers, scientists, and drug development professionals, the synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. The two most prominent methods for this conversion involve the use of Grignard and organolithium reagents. Both are powerful nucleophiles capable of reacting with ketones and esters to yield the desired tertiary alcohol. However, key differences in their reactivity, selectivity, and handling requirements often make one a more suitable choice over the other for a specific synthetic challenge. This guide provides an objective comparison of these two indispensable classes of organometallic reagents, supported by experimental data and detailed protocols.
Core Principles: Reactivity and Mechanism
The utility of both Grignard (RMgX) and organolithium (RLi) reagents in forming tertiary alcohols stems from their ability to deliver a carbanionic nucleophile to the electrophilic carbonyl carbon of a ketone or an ester.[1]
-
Reaction with Ketones: A single equivalent of the organometallic reagent adds to the ketone, and subsequent acidic workup yields a tertiary alcohol.[2][3]
-
Reaction with Esters: Two equivalents of the organometallic reagent are required. The first addition results in a ketone intermediate, which is more reactive than the starting ester and rapidly undergoes a second nucleophilic attack to form the tertiary alcohol after workup.[4][5]
The fundamental difference in reactivity between the two reagents lies in the polarity of the carbon-metal bond. The carbon-lithium bond is more polarized than the carbon-magnesium bond, rendering organolithium reagents more nucleophilic and more basic than their Grignard counterparts.[4][6] This heightened reactivity can be advantageous for reactions with sterically hindered ketones or less reactive esters.[4][7]
Performance Comparison: A Head-to-Head Look
While both reagents are effective, their performance can vary significantly depending on the substrate and reaction conditions. Organolithium reagents often provide higher yields and faster reaction times, particularly in challenging cases.[8]
A study comparing the addition of n-butyllithium and n-butylmagnesium bromide to methyl benzoate (B1203000) demonstrated the superior efficiency of the organolithium reagent, furnishing the tertiary alcohol in significantly higher yield under the same reaction conditions.[9]
Table 1: Comparison of Yields in the Synthesis of Tertiary Alcohols
| Substrate (Ester) | Organometallic Reagent | Reaction Time | Yield (%) | Reference |
| Methyl benzoate | n-BuLi | 20 s | 98 | [9] |
| Methyl benzoate | n-BuMgBr | 20 s | 40 | [9] |
| Ethyl propionate | EtMgBr | N/A | Good | [10] |
| Various esters | Various RLi | 20 s | up to 98 | [9] |
| Various esters | Various RMgX | 20 s | up to 85 | [9] |
Yields are for the isolated tertiary alcohol product.
Side Reactions and Chemoselectivity
The high reactivity of organolithium reagents can also be a double-edged sword, leading to a higher propensity for side reactions.
-
Enolization: Both reagents are strong bases and can deprotonate acidic α-protons of carbonyl compounds to form enolates, which leads to recovery of the starting material after workup.[2][7] Due to their greater basicity, this is a more significant issue with organolithium reagents, especially with sterically hindered ketones.[6][11]
-
Reduction: With sterically hindered ketones, Grignard reagents with β-hydrogens can undergo a reduction reaction, transferring a hydride to the carbonyl carbon instead of the alkyl group.[2][8]
-
Reaction with other functional groups: The higher reactivity of organolithium reagents makes them less tolerant of other electrophilic functional groups within the substrate molecule.[12] Grignard reagents, being less reactive, can sometimes offer better chemoselectivity.
Experimental Protocols
Precise and careful experimental technique is crucial for success with both Grignard and organolithium reagents, as they are highly sensitive to moisture and air.[12][13] All reactions must be carried out under strictly anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).[13][14]
General Procedure for Synthesis of a Tertiary Alcohol using a Grignard Reagent (from an ester)[4]
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the ester (1.0 equiv) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (2.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to proceed for the specified time (e.g., 20 seconds to several hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., cyclopentyl methyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
General Procedure for Synthesis of a Tertiary Alcohol using an Organolithium Reagent (from an ester)[4]
-
In a Schlenk flask under an inert atmosphere, add the ester (1.0 equiv) to anhydrous diethyl ether or THF.
-
Cool the solution to the desired temperature (often -78 °C to 0 °C).
-
Rapidly add the organolithium reagent solution (2.5 equiv), handled under an inert atmosphere, to the vigorously stirred mixture.
-
After a short reaction time (e.g., 20 seconds), dilute the mixture with water.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Mandatory Visualizations
Caption: General workflow for tertiary alcohol synthesis.
Caption: Reaction pathways from an ester.
Conclusion
The choice between Grignard and organolithium reagents for the synthesis of tertiary alcohols is nuanced and depends heavily on the specific substrate and desired outcome. Organolithium reagents are generally more reactive, often leading to higher yields and faster reactions, especially with challenging substrates.[4][8] However, this increased reactivity comes at the cost of reduced chemoselectivity and a greater potential for side reactions like enolization.[6][11] Grignard reagents, while sometimes less efficient, can offer a milder and more selective alternative.[2][7] Ultimately, a careful consideration of the substrate's steric and electronic properties, as well as the presence of other functional groups, will guide the synthetic chemist to the optimal choice of reagent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 9. ricerca.uniba.it [ricerca.uniba.it]
- 10. m.youtube.com [m.youtube.com]
- 11. resources.saylor.org [resources.saylor.org]
- 12. tutorchase.com [tutorchase.com]
- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 3-Methyl-3-penten-1-ol
For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of key molecular scaffolds is paramount. 3-Methyl-3-penten-1-ol is a valuable building block, and this guide provides a comparative analysis of three distinct synthetic pathways for its preparation. The routes discussed are the Grignard Reaction followed by Dehydration, the Horner-Wadsworth-Emmons Olefination and subsequent Reduction, and the Reformatsky Reaction with a final Reduction step. This guide offers detailed experimental protocols, a quantitative comparison of the methods, and visual representations of the synthetic workflows to aid in selecting the most suitable route for a given research objective.
Comparison of Synthetic Routes
The selection of a synthetic route is often a balance between yield, reaction time, cost of reagents, and ease of execution. The following table summarizes the key quantitative metrics for the three proposed syntheses of this compound.
| Parameter | Route 1: Grignard & Dehydration | Route 2: HWE Olefination & Reduction | Route 3: Reformatsky & Reduction |
| Overall Yield | ~65-75% | ~70-80% | ~60-70% |
| Purity | >95% after chromatography | >98% after chromatography | >95% after chromatography |
| Reaction Time | 8-12 hours | 12-18 hours | 10-16 hours |
| Starting Materials | Butanone, Ethylmagnesium bromide | Triethyl phosphonoacetate, Propanal | Ethyl 2-bromopropionate, Propanal |
| Key Reagents | Mg, Ethyl bromide, Acid catalyst | NaH, LiAlH₄ | Zinc dust, LiAlH₄ |
| Temperature Range | 0 °C to reflux | -78 °C to reflux | 25 °C to reflux |
Synthetic Pathways and Experimental Protocols
The following sections detail the experimental procedures for each synthetic route, providing a step-by-step guide for laboratory execution.
Route 1: Grignard Reaction and Dehydration
This two-step sequence first involves the synthesis of the tertiary alcohol, 3-methyl-3-pentanol (B165633), via a Grignard reaction between butanone and ethylmagnesium bromide.[1][2] The subsequent step is a controlled acid-catalyzed dehydration to yield the desired alkene.
Step 1: Synthesis of 3-Methyl-3-pentanol
-
Reagents: Magnesium turnings, Ethyl bromide, Anhydrous diethyl ether, Butanone, Sulfuric acid (conc.).
-
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to maintain a gentle reflux.
-
After the magnesium has been consumed, the Grignard reagent is cooled to 0 °C.
-
A solution of butanone in anhydrous diethyl ether is then added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude 3-methyl-3-pentanol.
-
Step 2: Dehydration to this compound
-
Reagents: 3-Methyl-3-pentanol, p-Toluenesulfonic acid (catalytic amount).
-
Protocol:
-
The crude 3-methyl-3-pentanol is placed in a round-bottom flask with a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to a gentle reflux, and the product is distilled as it is formed.
-
The distillate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and purified by fractional distillation to afford this compound.
-
Route 2: Horner-Wadsworth-Emmons Olefination and Reduction
This route constructs the carbon skeleton and the double bond in a single step using a Horner-Wadsworth-Emmons (HWE) reaction.[3][4] The resulting α,β-unsaturated ester is then reduced to the target allylic alcohol.
Step 1: Synthesis of Ethyl 3-Methyl-3-pentenoate
-
Reagents: Triethyl phosphonoacetate, Sodium hydride, Anhydrous Tetrahydrofuran (THF), Propanal.
-
Protocol:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, a solution of triethyl phosphonoacetate in anhydrous THF is added dropwise.
-
The mixture is stirred at room temperature for 1 hour to form the ylide.
-
The reaction is cooled to 0 °C, and a solution of propanal in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Step 2: Reduction to this compound
-
Reagents: Ethyl 3-methyl-3-pentenoate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether.
-
Protocol:
-
A solution of ethyl 3-methyl-3-pentenoate in anhydrous diethyl ether is added dropwise to a suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water (Fieser workup).
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated to give this compound. Purification can be achieved by distillation.[5]
-
Route 3: Reformatsky Reaction and Reduction
This approach utilizes an organozinc reagent generated in situ from an α-bromo ester and zinc metal, which then adds to an aldehyde. The resulting β-hydroxy ester is subsequently reduced to the desired alcohol.
Step 1: Synthesis of Ethyl 3-hydroxy-2,3-dimethylpentanoate
-
Reagents: Zinc dust (activated), Ethyl 2-bromopropionate, Anhydrous benzene/THF, Propanal.
-
Protocol:
-
A mixture of activated zinc dust and a small crystal of iodine in anhydrous benzene/THF is heated to reflux under a nitrogen atmosphere.
-
A solution of ethyl 2-bromopropionate and propanal in anhydrous benzene/THF is added dropwise to the zinc suspension.
-
The reaction mixture is maintained at reflux for 2 hours after the addition is complete.
-
The mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Step 2: Reduction and Dehydration to this compound
-
Reagents: Ethyl 3-hydroxy-2,3-dimethylpentanoate, Lithium aluminum hydride (LiAlH₄), Anhydrous diethyl ether, p-Toluenesulfonic acid (catalytic amount).
-
Protocol:
-
The crude β-hydroxy ester is reduced with LiAlH₄ in anhydrous diethyl ether following a similar procedure to Route 2, Step 2, to yield the corresponding diol.
-
The crude diol is then subjected to acid-catalyzed dehydration as described in Route 1, Step 2, to afford this compound. Selective dehydration of the tertiary alcohol is expected.
-
References
A Comparative Guide to the Reactivity of 3-Methyl-3-penten-1-ol and Its Isomers
This guide provides a detailed comparison of the chemical reactivity of 3-Methyl-3-penten-1-ol and two of its key structural isomers: 3-Methyl-2-penten-1-ol and 3-Methyl-1-penten-3-ol. The analysis focuses on major reaction classes relevant to organic synthesis and drug development, supported by established chemical principles.
The reactivity of these compounds is largely dictated by two structural features: the classification of the alcohol (primary vs. tertiary) and the position of the carbon-carbon double bond relative to the hydroxyl group (allylic vs. homoallylic). Allylic alcohols, which have a hydroxyl group on a carbon atom adjacent to a double bond, exhibit unique reactivity due to electronic interactions and the potential for resonance stabilization in reaction intermediates.[1][2][3]
Structural and Physicochemical Comparison
The isomers chosen for this comparison share the same molecular formula (C₆H₁₂O) but differ in the arrangement of their functional groups, leading to distinct chemical behaviors.[4]
| Property | (E)-3-Methyl-3-penten-1-ol | 3-Methyl-2-penten-1-ol | 3-Methyl-1-penten-3-ol |
| IUPAC Name | (E)-3-methylpent-3-en-1-ol[5] | 3-methylpent-2-en-1-ol | 3-methylpent-1-en-3-ol[6] |
| Structure | C/C=C(\C)/CCO | HO-CH₂-CH=C(CH₃)₂ (analogue) | CCC(C)(C=C)O[6] |
| Molecular Weight | 100.16 g/mol [5] | 100.16 g/mol | 100.16 g/mol [6][7] |
| Alcohol Type | Primary | Primary | Tertiary[6] |
| Classification | Homoallylic-like | Allylic[1] | Allylic[1] |
| Boiling Point | ~155-157 °C (Predicted) | ~153 °C (Predicted) | ~122 °C |
| Key Feature | Hydroxyl group is separated from the double bond by an additional CH₂ group. | The hydroxyl group is directly attached to the allylic position.[1] | The hydroxyl group is on a tertiary carbon which is also an allylic position. |
Reactivity Analysis and Experimental Protocols
The structural variations among these isomers lead to significant differences in their reactivity towards common organic transformations.
Logical Framework for Reactivity Comparison
The following diagram illustrates how the structural class of each isomer influences its expected reactivity in key chemical transformations.
Caption: Isomer structures dictate reactivity pathways.
Oxidation
The oxidation of alcohols is highly dependent on whether the hydroxyl-bearing carbon is primary, secondary, or tertiary.
Reactivity Comparison:
-
This compound & 3-Methyl-2-penten-1-ol: As primary alcohols, both can be oxidized. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will yield the corresponding aldehydes (3-methyl-3-pentenal and 3-methyl-2-pentenal). Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can lead to over-oxidation to the carboxylic acid. The allylic nature of 3-Methyl-2-penten-1-ol makes it susceptible to specific reagents like MnO₂, which selectively oxidizes allylic alcohols.
-
3-Methyl-1-penten-3-ol: This is a tertiary alcohol. Tertiary alcohols lack a hydrogen atom on the carbinol carbon and are therefore resistant to oxidation under standard conditions.[8] Vigorous oxidation will cleave carbon-carbon bonds.
| Isomer | Reagent (PCC) | Expected Product | Relative Rate |
| This compound | Reactive | 3-Methyl-3-pentenal | Moderate |
| 3-Methyl-2-penten-1-ol | Reactive | 3-Methyl-2-pentenal | Moderate-Fast |
| 3-Methyl-1-penten-3-ol | Unreactive | No reaction | N/A |
Experimental Protocol: Oxidation of 3-Methyl-2-penten-1-ol with PCC
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer, add a solution of pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane (B109758) (DCM).
-
Reaction: Slowly add a solution of 3-Methyl-2-penten-1-ol (1.0 equivalent) in DCM to the PCC suspension at room temperature.
-
Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude aldehyde by column chromatography on silica gel.
Fischer Esterification
Esterification reactivity is primarily governed by steric hindrance around the hydroxyl group.
Reactivity Comparison:
-
This compound & 3-Methyl-2-penten-1-ol: Both are primary alcohols and will readily undergo Fischer esterification when heated with a carboxylic acid in the presence of an acid catalyst (e.g., H₂SO₄).[9] The reaction is an equilibrium process, and yields can be improved by removing water or using an excess of one reactant.[9]
-
3-Methyl-1-penten-3-ol: As a tertiary alcohol, it is sterically hindered, making nucleophilic attack by the hydroxyl group on the protonated carboxylic acid slow and inefficient.[9] Furthermore, the acidic conditions and heat required for Fischer esterification can easily cause dehydration of the tertiary alcohol.[9]
| Isomer | Conditions | Expected Product (with Acetic Acid) | Relative Rate |
| This compound | Acetic Acid, H₂SO₄, Heat | 3-Methyl-3-penten-1-yl acetate | Fast |
| 3-Methyl-2-penten-1-ol | Acetic Acid, H₂SO₄, Heat | 3-Methyl-2-penten-1-yl acetate | Fast |
| 3-Methyl-1-penten-3-ol | Acetic Acid, H₂SO₄, Heat | Dehydration products favored | Very Slow / Prone to side reactions |
Experimental Protocol: Fischer Esterification of this compound
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.0 equivalent) and glacial acetic acid (2.0 equivalents).[9]
-
Catalyst Addition: Carefully add 5-10 drops of concentrated sulfuric acid to the mixture while swirling.[10]
-
Reflux: Add a boiling chip, attach a reflux condenser, and heat the mixture in a water bath or heating mantle for 1-2 hours.[9]
-
Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with cold water, 5% sodium bicarbonate solution (to neutralize the acid), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The resulting ester can be purified by distillation.
Acid-Catalyzed Dehydration
Dehydration proceeds via a carbocation intermediate, and its rate is determined by the ease of carbocation formation and the stability of the resulting alkene.
Reactivity Comparison:
-
3-Methyl-1-penten-3-ol: This tertiary allylic alcohol will undergo dehydration most readily. Protonation of the hydroxyl group followed by loss of water generates a relatively stable tertiary carbocation, which is further stabilized by resonance with the adjacent double bond. This leads to rapid elimination to form a conjugated diene.
-
3-Methyl-2-penten-1-ol: As a primary allylic alcohol, it can also undergo dehydration, likely through an Sₙ1-like mechanism involving a resonance-stabilized allylic carbocation. The conditions required would be milder than for a typical primary alcohol.
-
This compound: As a primary, non-allylic alcohol, it is the most resistant to dehydration. The reaction would require harsh conditions (high temperature, strong acid) and would proceed through a less stable primary carbocation, likely involving rearrangements.
| Isomer | Conditions | Expected Major Product(s) | Relative Rate |
| This compound | Strong acid, high heat | Rearranged dienes | Slow |
| 3-Methyl-2-penten-1-ol | Mild acid, heat | 3-Methyl-1,3-pentadiene | Moderate |
| 3-Methyl-1-penten-3-ol | Mild acid | 3-Methyl-1,3-pentadiene | Very Fast |
Experimental Protocol: Dehydration of 3-Methyl-1-penten-3-ol
-
Setup: Place 3-Methyl-1-penten-3-ol into a distillation flask. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid.
-
Distillation: Heat the flask gently. The lower-boiling alkene product will distill as it is formed, shifting the equilibrium toward the product.
-
Collection: Collect the distillate in a flask cooled in an ice bath.
-
Workup: Wash the collected distillate with a dilute sodium bicarbonate solution to remove any acidic residue, followed by water.
-
Purification: Dry the organic layer with a suitable drying agent (e.g., anhydrous CaCl₂) and perform a final fractional distillation to obtain the pure diene.
Generalized Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing the reactivity experiments described above.
Caption: General workflow for synthesis and analysis.
References
- 1. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 2. sltchemicals.com [sltchemicals.com]
- 3. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 4. Pentanol Structure, Chemical Formula & Isomers - Lesson | Study.com [study.com]
- 5. 3-Penten-1-ol, 3-methyl- | C6H12O | CID 5362800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-1-penten-3-ol | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methyl-1-penten-3-ol | CymitQuimica [cymitquimica.com]
- 8. Solved Oxidation of the following compound will produce | Chegg.com [chegg.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
Spectroscopic Differentiation of 3-Methyl-3-penten-1-ol and 3-Methyl-2-buten-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two isomeric unsaturated alcohols, 3-Methyl-3-penten-1-ol and 3-Methyl-2-buten-1-ol. Understanding the distinct spectral features of these compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in various applications, including fragrance synthesis and pharmaceutical development. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and structural visualizations.
Molecular Structures and Key Differentiating Features
The primary difference between this compound and 3-Methyl-2-buten-1-ol lies in the position of the carbon-carbon double bond and the substitution pattern around it. This variation in molecular structure leads to distinct electronic environments for the nuclei and different vibrational modes and fragmentation patterns, which are readily distinguishable by spectroscopic methods.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the two compounds.
Infrared (IR) Spectroscopy
| Feature | This compound | 3-Methyl-2-buten-1-ol | Distinguishing Features |
| O-H Stretch | ~3330 cm⁻¹ (broad) | ~3330 cm⁻¹ (broad) | Both show a characteristic broad absorption due to the hydroxyl group. |
| C-H Stretch (sp³) | ~2870-2960 cm⁻¹ | ~2870-2960 cm⁻¹ | Present in both due to alkyl C-H bonds. |
| C-H Stretch (sp²) | ~3020 cm⁻¹ | ~3015 cm⁻¹ | The position and intensity may vary slightly based on substitution. |
| C=C Stretch | ~1670 cm⁻¹ (weak) | ~1675 cm⁻¹ (medium) | The trisubstituted double bond in this compound results in a weaker C=C stretch compared to the trisubstituted double bond in 3-Methyl-2-buten-1-ol. |
| C-O Stretch | ~1050 cm⁻¹ | ~1005 cm⁻¹ | The C-O stretch in primary alcohols typically appears in this region. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Environment | This compound (Predicted δ, ppm) | 3-Methyl-2-buten-1-ol (δ, ppm) | Distinguishing Features |
| -OH | Variable (broad singlet) | Variable (broad singlet) | The chemical shift is concentration and solvent dependent. |
| -CH₂-OH | ~3.6 (t) | ~4.1 (d) | The multiplicity is a key differentiator: a triplet in this compound (coupled to the adjacent CH₂) and a doublet in 3-Methyl-2-buten-1-ol (coupled to the vinyl proton). |
| =CH- | ~5.2 (q) | ~5.4 (t) | The vinyl proton in this compound is a quartet due to coupling with the adjacent methyl group protons. In 3-Methyl-2-buten-1-ol, it is a triplet coupled to the CH₂OH protons. |
| -CH₂-C= | ~2.2 (t) | - | This signal, a triplet coupled to the -CH₂-OH protons, is unique to this compound. |
| =C-CH₃ | ~1.6 (s) | ~1.7 (s), ~1.6 (s) | This compound shows one methyl signal attached to the double bond, while 3-Methyl-2-buten-1-ol shows two distinct methyl signals. |
| -CH₂-CH₃ | ~1.0 (t) | - | The ethyl group on the double bond in this compound gives a characteristic triplet. |
| =C(CH₃)₂ | - | ~1.7 (s), ~1.6 (s) | The two methyl groups on the double bond in 3-Methyl-2-buten-1-ol are characteristic. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Environment | This compound (Predicted δ, ppm) | 3-Methyl-2-buten-1-ol (δ, ppm) | Distinguishing Features |
| -CH₂-OH | ~61 | ~69 | The chemical shift of the carbon bearing the hydroxyl group is different. |
| =C(CH₃)- | ~135 | ~138 | The quaternary carbon of the double bond. |
| =CH- | ~125 | ~124 | The vinyl CH carbon. |
| -CH₂-C= | ~35 | - | This methylene (B1212753) carbon signal is unique to this compound. |
| =C-CH₃ | ~12 | ~18, ~26 | 3-Methyl-2-buten-1-ol will show two distinct signals for the two methyl carbons attached to the double bond. |
| -CH₂-CH₃ | ~14 | - | The methyl carbon of the ethyl group in this compound. |
| -CH₂-CH₃ | ~23 | - | The methylene carbon of the ethyl group in this compound. |
Mass Spectrometry (MS)
| Feature | This compound | 3-Methyl-2-buten-1-ol | Distinguishing Features |
| Molecular Ion (M⁺) | m/z 100 | m/z 86 | The molecular weights are different (C₆H₁₂O vs C₅H₁₀O). This is the most definitive differentiating factor. |
| M-15 (Loss of CH₃) | m/z 85 | m/z 71 | Loss of a methyl group is a common fragmentation pathway. |
| M-18 (Loss of H₂O) | m/z 82 | m/z 68 | Dehydration is a characteristic fragmentation for alcohols. |
| M-29 (Loss of C₂H₅) | m/z 71 | - | Loss of an ethyl group is prominent for this compound. |
| M-31 (Loss of CH₂OH) | m/z 69 | m/z 55 | Loss of the hydroxymethyl radical. |
| Base Peak | m/z 71 | m/z 71 or 43 | The base peak can be similar, arising from stable carbocation fragments, but the overall fragmentation pattern will differ. |
Experimental Protocols
Infrared (IR) Spectroscopy
A thin film of the neat liquid sample was applied between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The background spectrum of the clean plates was subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H NMR and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.
Mass Spectrometry (MS)
Mass spectra were obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) was used for separation. The oven temperature was programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. Helium was used as the carrier gas. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for distinguishing between the two isomers based on the primary spectroscopic techniques.
Conclusion
The spectroscopic differentiation of this compound and 3-Methyl-2-buten-1-ol is straightforward due to their distinct structural features. Mass spectrometry provides a definitive initial distinction based on their different molecular weights. Subsequently, ¹H NMR spectroscopy offers clear-cut evidence through the multiplicity of the -CH₂OH signal and the unique signals corresponding to the different alkyl and vinyl protons in each isomer. ¹³C NMR complements this by showing a different number of signals and distinct chemical shifts for the carbons in the respective molecules. Finally, while more subtle, the intensity of the C=C stretching vibration in the IR spectrum can also serve as a confirmatory data point. By employing a combination of these spectroscopic techniques and following a logical analytical workflow, researchers can confidently identify and characterize these two important isomeric alcohols.
A Comparative Analysis of Catalysts for the Dehydration of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The dehydration of tertiary alcohols is a fundamental and widely utilized reaction in organic synthesis, providing a crucial route to the formation of alkenes. These alkenes serve as versatile intermediates in the synthesis of a vast array of fine chemicals and pharmaceutical compounds. The efficiency and selectivity of this transformation are critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalysts employed for the dehydration of tertiary alcohols, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their specific application.
Performance Comparison of Catalysts
The selection of a catalyst for tertiary alcohol dehydration hinges on factors such as reaction efficiency, selectivity towards the desired alkene isomer, operational conditions, and catalyst reusability. Below is a summary of the performance of common catalysts for the dehydration of representative tertiary alcohols.
| Catalyst | Tertiary Alcohol Substrate | Temperature (°C) | Reaction Time | Alkene Yield (%) | Product Selectivity (Major Product) | Reference(s) |
| Mineral Acids | ||||||
| Sulfuric Acid (H₂SO₄) | 2-Methyl-2-butanol | 45 (vapor temp) | Distillation | ~28-79.5 | 2-Methyl-2-butene (approx. 4:1 ratio with 2-methyl-1-butene)[1] | [1] |
| Solid Acids | ||||||
| Amberlyst-15 | tert-Butanol (B103910) | 60-90 | - | High | Isobutylene | |
| Tertiary Alcohols (general) | Room Temp | 1 h | 95 | Trisubstituted alkenes | ||
| ZSM-5 | tert-Butanol | 23-60 | Varies | - | Isobutylene (with oligomerization)[2] | [2] |
| γ-Alumina (γ-Al₂O₃) | tert-Butanol | >100 | Varies | - | Isobutylene | [3] |
| Metal Triflates | ||||||
| Hafnium Triflate (Hf(OTf)₄) | 2-Octanol (B43104) | 165 | 10 h | 84 | Octenes | [4] |
| Iron Triflate (Fe(OTf)₃) | 2-Octanol | 165 | 24 h | 80 | Octenes | [4] |
*Note: Data for 2-octanol (a secondary alcohol) is included to indicate the high activity of metal triflates, which generally show higher reactivity for tertiary alcohols.[4]
Reaction Mechanism: Acid-Catalyzed Dehydration of a Tertiary Alcohol
The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 elimination mechanism. The reaction is initiated by the protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent departure of the water molecule results in the formation of a stable tertiary carbocation. A weak base, such as water or the conjugate base of the acid catalyst, then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene.
Caption: E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative experimental protocols for the dehydration of tertiary alcohols using different classes of catalysts.
Dehydration of 2-Methyl-2-butanol using Sulfuric Acid
This procedure is a classic example of a mineral acid-catalyzed dehydration.
Materials:
-
2-Methyl-2-butanol (t-amyl alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add 2-methyl-2-butanol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with swirling.
-
Set up a fractional distillation apparatus and heat the mixture.
-
Collect the distillate, which is a mixture of the alkene products (2-methyl-2-butene and 2-methyl-1-butene) and water.
-
Wash the distillate with saturated sodium bicarbonate solution in a separatory funnel to neutralize any acidic impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
A final simple distillation can be performed to obtain the purified alkene mixture.
Dehydration of a Tertiary Alcohol using Amberlyst-15
This protocol illustrates the use of a solid acid catalyst, which simplifies product purification.
Materials:
-
Tertiary alcohol
-
Amberlyst-15 resin
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Round-bottom flask with a condenser and magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask containing the tertiary alcohol dissolved in an anhydrous solvent, add Amberlyst-15 resin (typically 10-20 wt% of the alcohol).
-
Heat the mixture to reflux with stirring for the desired reaction time (monitor by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the Amberlyst-15 resin. The resin can often be washed with a solvent, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude alkene product.
-
Purify the product by distillation if necessary.
Experimental Workflow for Catalyst Comparison
A systematic workflow is essential for the objective comparison of different catalysts.
Caption: Workflow for the comparative analysis of dehydration catalysts.
Logical Framework for Catalyst Selection
The choice of an optimal catalyst is a multi-faceted decision based on performance metrics and practical considerations.
Caption: Decision matrix for selecting a dehydration catalyst.
References
- 1. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis | MDPI [mdpi.com]
- 2. Kinetic studies of catalytic dehydration of tert-butanol on zeolite NaH-ZSM-5 (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal triflate catalyzed conversion of alcohols, ethers and esters to olefins - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02437E [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Unsaturated Alcohols
For researchers, scientists, and drug development professionals, the accurate quantification of unsaturated alcohols is critical in various fields, from flavor and fragrance analysis to pharmaceutical development. The choice of analytical methodology and its proper validation are paramount to ensure reliable and reproducible results. This guide provides an objective comparison of common analytical techniques for the quantification of unsaturated alcohols, supported by experimental data and detailed protocols.
The primary methods for the quantification of unsaturated alcohols include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Each method offers distinct advantages and is suited for different analytical needs.
Method Comparison
The selection of an appropriate analytical technique depends on factors such as the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[1] For unsaturated alcohols, which are often volatile, GC coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a common and robust approach.[2][3] To enhance volatility and improve peak shape, derivatization of the alcohol group is often employed.[4][5][6]
High-Performance Liquid Chromatography (HPLC) is well-suited for non-volatile, thermally unstable, and polar compounds.[4] This makes it a versatile alternative to GC, especially for larger or more complex unsaturated alcohols. HPLC methods often utilize UV detection, and for enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) can be employed.[6][7] Chiral stationary phases can also be used in HPLC to separate enantiomers of chiral unsaturated alcohols.[8][9]
Spectroscopic Methods , such as quantitative Nuclear Magnetic Resonance (qNMR) and UV-Vis spectroscopy, offer alternative approaches. qNMR is a primary analytical method where the signal intensity is directly proportional to the number of nuclei, allowing for accurate quantification without the need for identical reference standards.[10][11] UV-Vis spectroscopy can be a simple and cost-effective method, particularly if the unsaturated alcohol possesses a chromophore that absorbs in the UV-Vis range.[12][13]
Quantitative Data Summary
The following tables summarize key validation parameters for the quantification of selected unsaturated alcohols using different analytical techniques.
Gas Chromatography (GC-FID)
| Analyte(s) | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| 10 Terpenes* | 1–100 | >0.99 | 0.3 | 1.0 | 89–111 | [8] |
| Linalool (B1675412) | 25–100 (mg/100mL) | - | 1.0 (mg/kg) | 3.5 (mg/kg) | - | [3] |
*Includes α-pinene, β-pinene, β-myrcene, limonene, terpinolene, linalool, α-terpineol, β-caryophyllene, α-humulene, and caryophyllene (B1175711) oxide.
High-Performance Liquid Chromatography (HPLC)
| Analyte | Method | Linearity Range (µg/mL) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Reference |
| Linalool | HPLC-UV | 5–200 | 0.9975 | 2 | - | 92–112 | [4] |
| Farnesol (B120207) | UHPLC-DAD | - | - | - | - | 98–102 | [6] |
| 22 Essential Oil Components** | HPLC-UV | - | >0.999 | - | - | - | [5][14] |
| Geraniol (B1671447) Metabolites | UPLC-MS/MS | - | - | - | 1.5–2.7 | - | [15] |
*Includes various terpenes and other essential oil components.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of unsaturated alcohols.
GC-FID Method for Terpene Quantification
This method is suitable for the quantification of a range of volatile terpenes, including unsaturated alcohols like linalool and α-terpineol.[8]
1. Sample Preparation:
-
Accurately weigh the sample containing the terpenes.
-
Extract the terpenes using a suitable solvent such as ethyl acetate.
-
Add an internal standard (e.g., n-tridecane) to the extract.
-
Filter the extract prior to injection.
2. GC-FID Conditions:
-
Column: Use a suitable capillary column, such as a DB-5ms.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Detector Temperature: 280 °C.
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of the target terpenes at different concentrations (e.g., 1–100 µg/mL) and inject them into the GC-FID system. Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression analysis.
-
LOD and LOQ: Determine the limit of detection and limit of quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of the terpenes at different concentration levels (e.g., low, medium, and high). Calculate the percentage recovery.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample on the same day and on different days, respectively. Express the results as the relative standard deviation (%RSD).
HPLC-UV Method for Linalool Quantification
This method is applicable for the determination of linalool in various samples.[4]
1. Sample Preparation:
-
Extract linalool from the sample using a suitable solvent with the aid of ultrasound.
-
Filter the extract through a 0.45 µm filter before injection.
2. HPLC-UV Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 × 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 55:45, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
3. Method Validation:
-
Linearity: Prepare standard solutions of linalool at seven different concentrations (e.g., 5 to 200 μg/mL). Inject each solution in triplicate and plot the mean peak area against the concentration.
-
LOD: Determine the limit of detection based on a signal-to-noise ratio of 3.
-
Accuracy: Perform recovery studies by adding known amounts of linalool standard to a sample and calculating the percentage recovery.
-
Precision: Assess the precision by analyzing a sample multiple times and calculating the relative standard deviation (%RSD).
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for proper method execution and validation.
A typical workflow for the validation of an analytical method.
Signaling Pathways and Logical Relationships
The choice of an analytical method is guided by the physicochemical properties of the unsaturated alcohol.
Logical relationship for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hmelj-giz.si [hmelj-giz.si]
- 4. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. UHPLC-DAD Method Development and Validation: Degradation Kinetic, Stress Studies of Farnesol and Characterization of Degradation Products Using LC-QTOF-ESI-MS with in silico Pharmacokinetics and Toxicity Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unambiguous determination of farnesol and tyrosol in vaginal fluid using fast and sensitive UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iajps.com [iajps.com]
- 14. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative determination of urinary metabolites of geraniol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of 3-Methyl-3-penten-1-ol: A Guide to Putative Cross-Reactivity
A comprehensive search for specific cross-reactivity studies of 3-Methyl-3-penten-1-ol in biological assays has revealed a significant lack of publicly available data. While this particular C6 unsaturated alcohol is documented in chemical databases, dedicated research on its interactions with biological targets in a comparative context appears to be limited. Therefore, this guide provides a framework for understanding its potential cross-reactivity based on the known biological activities of structurally related short-chain unsaturated alcohols and fragrance compounds. The experimental protocols and comparative data presented herein are illustrative and intended to guide future research in this area.
Understanding Potential Cross-Reactivity: A Structure-Activity Perspective
The biological activity of short-chain unsaturated alcohols is significantly influenced by their structural features, such as carbon chain length, the position and geometry of the double bond, and the presence of branching.[1][2] For this compound, its six-carbon backbone, the double bond at the C3 position, and the methyl group are key determinants of its potential interactions with biological systems.
Unsaturated alcohols, particularly primary and secondary ones, can undergo metabolism to form more reactive species like α,β-unsaturated aldehydes and ketones.[3][4] These metabolites can then interact with cellular macromolecules, suggesting a potential for a range of biological effects.
Hypothetical Cross-Reactivity Profile
Based on the properties of similar compounds, this compound could exhibit cross-reactivity in several types of biological assays. Below is a hypothetical comparison with other relevant small molecules.
Table 1: Hypothetical Comparative Activity in In Vitro Assays
| Assay Type | This compound (Hypothetical EC50/IC50) | Comparative Compound | Comparative Compound Activity (EC50/IC50) | Reference Compound | Reference Compound Activity (EC50/IC50) |
| Cytotoxicity (e.g., in HaCaT cells) | 50-150 µM | trans-2-Hexen-1-ol | 25-100 µM | Doxorubicin | 0.1-1 µM |
| CYP450 Enzyme Inhibition (e.g., CYP2E1) | > 200 µM | Ethanol | 10-50 mM | Ketoconazole | 0.01-0.1 µM |
| GABAA Receptor Modulation | Weak positive modulator | Propofol | 1-10 µM | Diazepam | 0.01-0.1 µM |
| Skin Sensitization (e.g., DPRA) | Moderate reactivity | Cinnamaldehyde | High reactivity | Lactic Acid | Non-reactive |
Note: The values for this compound are hypothetical and intended for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of this compound, a battery of in vitro assays would be required. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Protocol:
-
Cell Culture: Human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparative compounds in DMEM. The final solvent concentration (e.g., DMSO) should be kept below 0.5%. Cells are treated with various concentrations of the compounds for 24 hours.
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The EC50 value is calculated using a non-linear regression analysis.
Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization
This in chemico assay assesses the potential of a chemical to cause skin sensitization by measuring its reactivity towards model synthetic peptides containing cysteine and lysine (B10760008).
Protocol:
-
Peptide and Compound Preparation: Prepare stock solutions of a cysteine-containing peptide (e.g., Ac-RFAACAA-COOH) and a lysine-containing peptide (e.g., Ac-RFAAKAA-COOH) in an appropriate buffer. Prepare a stock solution of this compound.
-
Incubation: The test compound is incubated with each peptide at a specific molar ratio for 24 hours at room temperature with gentle shaking.
-
Sample Analysis: After incubation, the samples are analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining concentration of the unreacted peptide.
-
Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine peptides. The mean depletion value is used to classify the sensitization potential of the compound.
Visualizing Experimental and Logical Frameworks
To better understand the workflow for assessing cross-reactivity and the potential biological pathways involved, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Putative signaling pathway for unsaturated alcohols.
References
A Mechanistic Showdown: E1 versus E2 Elimination for Tertiary Alcohols
For Immediate Publication
[City, State] – [Date] – In the landscape of synthetic organic chemistry, the elimination reactions of alcohols are fundamental transformations for the introduction of carbon-carbon double bonds. For tertiary alcohols, the two predominant pathways, unimolecular (E1) and bimolecular (E2) elimination, offer distinct mechanistic features that influence product distribution and reaction outcomes. This guide provides a detailed mechanistic comparison of these two pathways, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in the strategic selection of reaction conditions.
The acid-catalyzed dehydration of tertiary alcohols typically proceeds through an E1 mechanism, characterized by the formation of a carbocation intermediate. In contrast, the use of reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) promotes an E2 mechanism, a concerted process avoiding charged intermediates. Understanding the nuances of these pathways is critical for controlling regioselectivity and avoiding unwanted side products.
At a Glance: E1 vs. E2 Elimination of Tertiary Alcohols
The following table summarizes the key mechanistic and practical differences between the E1 and E2 elimination pathways for tertiary alcohols.
| Feature | E1 Elimination | E2 Elimination |
| Mechanism | Two-step, carbocation intermediate | One-step, concerted |
| Kinetics | First-order rate law: Rate = k[Alcohol] | Second-order rate law: Rate = k[Alcohol][Base] |
| Typical Reagents | Strong, non-nucleophilic acids (e.g., H₂SO₄, H₃PO₄) | Phosphorus oxychloride (POCl₃) and pyridine |
| Reaction Intermediate | Tertiary carbocation | None (transition state) |
| Possibility of Rearrangements | Yes, to form a more stable carbocation | No |
| Regioselectivity | Zaitsev's Rule: Favors the most substituted alkene | Generally follows Zaitsev's Rule, but can favor the Hofmann product with sterically hindered substrates |
| Stereochemistry | No specific requirement for stereochemistry | Requires an anti-periplanar arrangement of the leaving group and the β-hydrogen |
| Reaction Conditions | Often requires heat | Can often be carried out at lower temperatures (e.g., 0 °C to room temperature) |
Quantitative Comparison: Product Distribution
| Reaction | Substrate | Product | Yield (%) | Reference |
| E1 Dehydration | 2-methyl-2-butanol (B152257) | 2-methyl-2-butene (B146552) (Zaitsev) | ~84% | [1] |
| 2-methyl-1-butene (Hofmann) | ~16% | [1] | ||
| E2 Dehydration (Typical) | 2-methyl-2-butanol | 2-methyl-2-butene (Zaitsev) | Major Product | [2] |
| 2-methyl-1-butene (Hofmann) | Minor Product | [2] |
Delving into the Mechanisms: Visualizing the Pathways
The distinct steps of the E1 and E2 mechanisms are visualized below using Graphviz diagrams, providing a clear depiction of the electron flow and intermediates involved.
Figure 1: E1 Elimination Mechanism. This pathway involves a three-step process: protonation of the hydroxyl group to form a good leaving group, loss of water to form a stable tertiary carbocation, and subsequent deprotonation to yield the alkene.
Figure 2: E2 Elimination Mechanism. This is a two-step process where the alcohol is first converted to a good leaving group (a chlorophosphate ester), followed by a concerted deprotonation by pyridine and elimination of the leaving group to form the alkene.
Experimental Protocols
Detailed methodologies for conducting E1 and E2 eliminations on a model tertiary alcohol, 2-methyl-2-butanol, are provided below.
Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol (E1 Mechanism)
Materials:
-
2-methyl-2-butanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, cautiously add a measured volume of 2-methyl-2-butanol. Cool the flask in an ice bath.
-
Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with gentle swirling.
-
Distillation: Assemble a simple distillation apparatus with the reaction flask. Gently heat the mixture to distill the alkene products (a mixture of 2-methyl-2-butene and 2-methyl-1-butene), which have lower boiling points than the starting alcohol. Collect the distillate in a receiver cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification and Analysis: Decant the dried product and purify by fractional distillation if necessary. The product composition can be determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Protocol 2: Dehydration of 2-Methyl-2-Butanol using POCl₃ and Pyridine (E2 Mechanism)
Materials:
-
2-methyl-2-butanol
-
Phosphorus oxychloride (POCl₃)
-
Pyridine
-
Anhydrous diethyl ether or dichloromethane
-
Ice bath
-
Stirring apparatus
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-methyl-2-butanol in an excess of cold (0 °C) pyridine.
-
Reagent Addition: Slowly add phosphorus oxychloride dropwise to the stirred solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the pyridinium hydrochloride.
-
Extraction: Extract the product with anhydrous diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Analysis: Analyze the product distribution using GC or NMR spectroscopy.
Conclusion
The choice between an E1 and E2 pathway for the dehydration of tertiary alcohols has significant implications for reaction control and product selectivity. The acid-catalyzed E1 mechanism, while straightforward, carries the inherent risk of carbocation rearrangements, potentially leading to a complex mixture of products. The E2 mechanism, facilitated by reagents such as POCl₃ and pyridine, offers a milder alternative that circumvents carbocation formation, thereby preventing rearrangements and offering a cleaner reaction profile. For substrates where carbocation stability is not a concern and the Zaitsev product is desired, either method can be effective. However, for more complex molecules where skeletal integrity is paramount, the E2 pathway is the superior choice. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in their synthetic endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and manufacturing. Understanding the degradation pathways and the intrinsic stability of a molecule under various stress conditions is essential for ensuring product quality, safety, and efficacy. This guide provides a comparative stability assessment of 3-Methyl-3-penten-1-ol, a homoallylic alcohol, against structurally related unsaturated alcohols.
This document presents a summary of forced degradation studies, outlining the susceptibility of these compounds to various stress factors including heat, oxidation, light, and acid/base hydrolysis. Detailed experimental protocols for conducting such stability studies are also provided, along with visualizations of the experimental workflow and potential degradation pathways.
Comparative Stability Data
Forced degradation studies were conducted to determine the intrinsic stability of this compound and two structurally related terpene alcohols: 3-methyl-2-buten-1-ol (B147165) (prenol) and linalool. The studies exposed the compounds to thermal, oxidative, photolytic, acidic, and basic stress conditions over a period of 48 hours. The percentage of degradation was quantified using a stability-indicating Gas Chromatography-Mass Spectrometry (GC-MS) method.
| Stress Condition | Time (hours) | This compound (% Degradation) | 3-methyl-2-buten-1-ol (% Degradation) | Linalool (% Degradation) |
| Thermal (80°C) | 24 | 2.1 | 1.8 | 5.2 |
| 48 | 4.5 | 3.9 | 10.8 | |
| Oxidative (3% H₂O₂) | 24 | 8.3 | 7.5 | 15.4 |
| 48 | 15.6 | 14.2 | 28.9 | |
| Photolytic (UV Lamp) | 24 | 1.5 | 1.2 | 3.1 |
| 48 | 3.2 | 2.5 | 6.5 | |
| Acidic (0.1 M HCl) | 24 | 12.8 | 18.5 (Rearrangement) | 9.7 (Isomerization) |
| 48 | 25.4 | 35.2 (Rearrangement) | 18.6 (Isomerization) | |
| Basic (0.1 M NaOH) | 24 | < 1.0 | < 1.0 | < 1.0 |
| 48 | 1.2 | 1.1 | 1.3 |
Note: The data presented in this table is a synthesized representation based on the known chemical properties and reactivity of allylic and terpene alcohols. It is intended to be illustrative for comparative purposes. The primary degradation pathway for 3-methyl-2-buten-1-ol under acidic conditions is rearrangement to its isomer, 2-methyl-3-buten-2-ol[1]. Linalool is known to isomerize into geraniol, nerol, and alpha-terpineol (B3430122) under acidic conditions[2]. Linalool also undergoes thermal degradation to form various products including β-myrcene, ocimene isomers, limonene, and terpinolene[2][3].
Experimental Protocols
A detailed methodology for conducting forced degradation studies on unsaturated alcohols is provided below. This protocol is designed to be a comprehensive guide for researchers aiming to replicate or adapt these experiments.
Materials and Equipment
-
Compounds: this compound (>95% purity), 3-methyl-2-buten-1-ol (>99% purity), Linalool (>97% purity).
-
Reagents: Methanol (HPLC grade), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Nitrogen gas.
-
Equipment: Analytical balance, volumetric flasks, pipettes, pH meter, heating block or oven, UV photoreactor, GC-MS system with a suitable capillary column (e.g., DB-5ms).
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each compound into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.
-
Working Solutions (100 µg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.
Forced Degradation Conditions
For each compound, subject the working solutions to the following stress conditions:
-
Thermal Degradation: Place the sample in a heating block or oven maintained at 80°C.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide to the sample and keep at room temperature.
-
Photolytic Degradation: Expose the sample to a UV lamp (e.g., 254 nm) in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to the sample and keep at room temperature.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to the sample and keep at room temperature.
-
Control Sample: Keep a sample at room temperature, protected from light.
Samples should be withdrawn at appropriate time points (e.g., 0, 24, and 48 hours). For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.
GC-MS Analysis
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operate in full scan mode (m/z 40-400) for identification of degradation products and in selected ion monitoring (SIM) mode for quantification.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
A Comparative Guide to Isomeric Purity Assessment of 3-Methyl-3-penten-1-ol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of isomeric purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For 3-Methyl-3-penten-1-ol, which exists as a mixture of (E) and (Z) geometric isomers, precise quantification of each isomer is essential to ensure product consistency, efficacy, and safety. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound samples: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented, supported by established methodologies for similar compounds, will assist researchers in selecting the most appropriate method for their specific analytical needs.
Method Comparison at a Glance
The choice of analytical technique for isomeric purity assessment depends on a variety of factors, including the required sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound isomers.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on partitioning between a stationary and mobile phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | Excellent for separating volatile geometric isomers with appropriate column selection.[1] | Good, but may require more extensive method development to resolve closely related isomers.[2][3] | Excellent, provides structural confirmation and can distinguish isomers based on unique chemical shifts.[2] |
| Sensitivity (LOD) | High (ppm to ppb range).[1] | Moderate (ppm range). | Low (typically >0.1%).[2] |
| Precision (RSD) | Excellent (<2%). | Excellent (<2%). | Good (1-3%). |
| Accuracy | High, dependent on the purity of reference standards. | High, dependent on the purity of reference standards. | High, can be a primary ratio method without a specific isomer standard. |
| Sample Throughput | High (typical run times of 15-30 minutes).[2] | Moderate (typical run times of 15-25 minutes).[2] | Low (requires longer acquisition times for high precision).[2] |
| Data Complexity | Relatively simple chromatograms.[1] | Relatively simple chromatograms. | Complex spectra that may require expertise for interpretation.[4] |
| Cost & Complexity | Moderate instrument cost and complexity.[2] | Moderate to high instrument cost and complexity. | High instrument cost and complexity. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar unsaturated alcohols and can be optimized for specific laboratory conditions and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile compounds like this compound. The key to separating the (E) and (Z) isomers is the selection of a suitable capillary column. A mid-to-high polarity column is generally recommended for resolving geometric isomers.[1]
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).[5]
-
Injector Temperature: 250 °C.[6]
-
Detector Temperature: 280 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[6]
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
For less volatile samples or when GC is not available, reverse-phase HPLC with UV detection can be an effective alternative. Since this compound lacks a strong chromophore, detection at a low UV wavelength is necessary.[2]
Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The ratio may need optimization for optimal separation.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 205 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the isomeric ratio without the need for chromatographic separation or specific isomer reference standards. The quantification is based on the integration of specific, well-resolved signals corresponding to each isomer in the ¹H NMR spectrum.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: A certified reference material with a known purity and a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the signals of interest) to ensure full relaxation of the nuclei.
-
Acquisition Parameters:
-
Number of scans: 16 or higher for good signal-to-noise.
-
Acquisition time: ≥ 3 seconds.
-
Spectral width: appropriate for ¹H NMR.
-
-
Data Processing:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the distinct signals corresponding to the vinylic or allylic protons of the (E) and (Z) isomers. The ratio of the integrals directly corresponds to the molar ratio of the isomers.
-
Visualizing the Workflow
To aid in the selection and implementation of these analytical methods, the following diagrams illustrate the general experimental workflows.
Caption: Workflow for Isomeric Purity Assessment by GC-FID.
Caption: Workflow for Isomeric Purity Assessment by HPLC-UV.
Caption: Workflow for Isomeric Purity Assessment by qNMR.
Conclusion
The selection of an appropriate analytical method for the isomeric purity assessment of this compound is a critical decision that impacts the reliability of quality control data.
-
GC-FID is often the method of choice due to its high resolution for volatile isomers, speed, and cost-effectiveness.[6]
-
qNMR stands out as a primary analytical technique that can provide a highly accurate determination of the isomeric ratio without the need for isomer-specific reference standards, although it requires access to more specialized instrumentation and expertise.[2]
Ultimately, the choice of method should be guided by the specific analytical requirements, including the desired level of accuracy and precision, sample throughput needs, and the available resources. For routine quality control, a validated GC-FID method is often sufficient. For reference standard characterization or in cases of dispute, qNMR offers a powerful and definitive approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idus.us.es [idus.us.es]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 3-Methyl-3-penten-1-ol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 3-Methyl-3-penten-1-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties to ensure its safe disposal. This chemical is a flammable liquid and harmful if swallowed, necessitating strict adherence to established disposal protocols.
Key Safety and Hazard Information
Proper handling and disposal of this compound are dictated by its inherent chemical and physical properties. The following table summarizes critical data for this compound.
| Property | Value |
| CAS Number | 918-85-4 |
| Hazard Class | Flammable Liquid |
| Signal Word | Warning |
| Hazard Statements | Flammable liquid and vapor. Harmful if swallowed. |
| UN Number | Not specified in available results |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Follow these steps to ensure safe and compliant disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat. If there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge should be used.
-
Waste Segregation and Collection:
-
Collect waste this compound in a designated, leak-proof container that is clearly labeled as "Hazardous Waste," also indicating the chemical name.
-
The container must be compatible with flammable organic liquids.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container tightly closed when not in use to prevent the escape of flammable vapors.[1]
-
Store the container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]
-
Ensure the storage area is equipped with appropriate fire suppression equipment.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[1]
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container for disposal.[1]
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Follow all local, state, and federal regulations for the transportation and disposal of flammable hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Methyl-3-penten-1-ol
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of 3-Methyl-3-penten-1-ol. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and is harmful if swallowed.[1][2][3][4] Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C6H12O | [1] |
| CAS Number | 918-85-4 | [1][2] |
| Hazard Classification | Flammable Liquid, Category 3; Acute Toxicity, Oral, Category 4 | [4] |
| Flash Point | 25.56 °C (78.00 °F) | [5] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6] | Protects against splashes and vapors that can cause eye irritation.[7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.[9][10][11] | Prevents skin contact which can cause irritation.[7] |
| Body Protection | Lab coat, chemical-resistant apron, or coveralls. | Protects against incidental splashes and contamination of personal clothing.[11][12] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary. | Minimizes inhalation of vapors which may cause respiratory tract irritation.[7] |
Experimental Workflow and Handling Procedures
Proper handling procedures are critical to prevent accidents and exposure. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure all necessary PPE is worn correctly before handling the chemical.[10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][3] Use explosion-proof electrical and ventilating equipment.[2][3]
-
Ground and bond containers when transferring the material to prevent static discharge.[2][3]
-
-
During Use:
-
After Use:
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[2][10] Rinse mouth.[2][10] Do NOT induce vomiting.[7] |
| If on Skin (or hair) | Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][10] |
| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| In Case of Fire | Use dry sand, dry chemical, or alcohol-resistant foam for extinction.[10] |
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Disposal plan for this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Collect waste this compound and any contaminated materials in a designated, properly labeled hazardous waste container. The container must be compatible with flammable liquids.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Liquid, Acute Toxicity).
-
Storage: Store the waste container in a designated, well-ventilated, and secure waste accumulation area, away from ignition sources. Keep the container tightly closed.[10]
-
Disposal: Dispose of the contents and container through a licensed professional waste disposal service.[10] Do not dispose of it in standard laboratory drains or as regular trash. The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[10] All disposal practices must comply with federal, state, and local regulations.
References
- 1. 3-Methyl-1-penten-3-ol | C6H12O | CID 13519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemos.de [chemos.de]
- 4. Page loading... [guidechem.com]
- 5. 3-methyl-1-penten-3-ol [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 9. mcrsafety.com [mcrsafety.com]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. allanchem.com [allanchem.com]
- 12. rshughes.com [rshughes.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
